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  • Product: 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
  • CAS: 128764-53-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Structural Causality of 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: A Technical Guide

Introduction & Mechanistic Rationale In modern drug discovery, the strategic substitution of benzamide scaffolds is a cornerstone technique for optimizing both target affinity and pharmacokinetic profiles. 2-Fluoro-N-(1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the strategic substitution of benzamide scaffolds is a cornerstone technique for optimizing both target affinity and pharmacokinetic profiles. 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (Molecular Formula: C₁₁H₁₄FNO₂) represents a highly specialized building block that elegantly balances lipophilicity, steric shielding, and conformational rigidity.

As an application scientist, I do not view this molecule merely as a collection of functional groups, but as a carefully engineered system. The physical properties of this compound are dictated by two critical structural modifications:

  • The ortho-Fluoro Substitution: The incorporation of a fluorine atom at the 2-position of the benzamide ring is not merely for metabolic blocking. It fundamentally alters the molecule's 3D geometry. Due to electrostatic repulsion between the fluorine lone pairs and the amide carbonyl oxygen—or alternatively, through intramolecular hydrogen bonding with the amide N-H—the ortho-fluoro group restricts the rotation of the amide bond [2, 3]. This "conformational locking" reduces the entropic penalty upon target binding and increases the molecule's passive permeability.

  • The AMP (2-amino-2-methylpropan-1-ol) Moiety: The N-substituent features a gem-dimethyl group adjacent to the amide nitrogen. This creates a severe steric shield, protecting the vulnerable amide bond from enzymatic hydrolysis by amidases. To counteract the extreme lipophilicity of these methyl groups, the terminal hydroxyl group serves as a critical water-solubilizing vector and a potential hydrogen-bond donor/acceptor.

G A 2-Fluoro Substitution B Conformational Locking (Dipole Repulsion) A->B E Optimized DMPK Profile (Stability & Permeability) B->E C AMP Moiety (gem-dimethyl + OH) D Steric Shielding & Aqueous Solubility C->D D->E

Structural causality mapping of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide.

Quantitative Physical Properties

To effectively utilize this compound in high-throughput screening or lead optimization, its physicochemical baseline must be established. The following data synthesizes empirical expectations for fluorinated benzamides [4] with the specific topological contributions of the AMP moiety.

PropertyEstimated ValueMechanistic Implication
Molecular Weight 211.23 g/mol Highly favorable for fragment-based drug design (FBDD); ensures high ligand efficiency.
LogP (Octanol/Water) 1.6 – 2.1Optimal balance for oral bioavailability; sufficient lipophilicity for membrane permeation without excessive hydrophobic trapping.
Melting Point 115°C – 125°CIndicates a stable crystalline lattice, driven by intermolecular hydrogen bonding between the amide N-H and the terminal hydroxyl group.
TPSA 49.3 ŲWell below the 90 Ų threshold, predicting excellent blood-brain barrier (BBB) penetration if required.
H-Bond Donors / Acceptors 2 / 3Complies strictly with Lipinski’s Rule of 5, ensuring favorable aqueous solvation dynamics.

Self-Validating Experimental Protocols

In my experience, literature values for physical properties are only as reliable as the assays used to generate them. Below are the definitive, step-by-step methodologies required to validate the physical properties of this compound.

Protocol A: Determination of Partition Coefficient (LogP) via OECD 107

We utilize the classic Shake-Flask method rather than HPLC estimation (OECD 117). Why? Because the compound's moderate lipophilicity and non-surfactant nature make it ideal for direct biphasic equilibration. HPLC methods can introduce retention-time artifacts due to the specific interactions of the terminal hydroxyl group with the silica stationary phase. The shake-flask method provides the true thermodynamic partition coefficient [1].

Step-by-Step Methodology:

  • Solvent Saturation: Stir n-octanol and HPLC-grade water together vigorously for 24 hours at 25°C to mutually saturate the phases. This prevents volume shifts during the actual assay.

  • Stock Preparation: Dissolve exactly 10 mg of the compound in 10 mL of the saturated n-octanol phase (1 mg/mL stock).

  • Biphasic Equilibration: In three separate glass centrifuge tubes, combine the octanol stock and saturated water in varying volume ratios (1:1, 1:2, and 2:1). Testing multiple ratios is a self-validating step to ensure the partition coefficient is independent of concentration.

  • Agitation: Seal the tubes and shake mechanically at 25°C for 24 hours to reach equilibrium.

  • Phase Separation: Centrifuge the tubes at 3,000 x g for 20 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification: Carefully sample both the aqueous and organic phases using a glass syringe. Quantify the compound concentration in each phase via HPLC-UV at 254 nm.

  • Calculation: Calculate LogP as log10​([Octanol]/[Water]) . The values across the three tubes must agree within ±0.3 log units.

G Step1 1. Stock Preparation (Compound in n-Octanol) Step2 2. Phase Equilibration (Shake Flask, 25°C, 24h) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 3000xg) Step2->Step3 Step4 4. HPLC-UV Quantification (Aqueous & Organic Phases) Step3->Step4 Step5 5. LogP Calculation (Ratio of Concentrations) Step4->Step5

Step-by-step workflow for LogP determination via the OECD 107 Shake-Flask Method.

Protocol B: Thermodynamic Aqueous Solubility Assay

Kinetic solubility assays (which rely on diluting a DMSO stock into buffer) often result in supersaturation and amorphous precipitation. For a crystalline fluorinated benzamide, this leads to a dangerous overestimation of in vivo solubility. The thermodynamic approach ensures we measure the true equilibrium solubility of the lowest-energy crystalline state.

Step-by-Step Methodology:

  • Preparation: Weigh an excess amount (e.g., 5 mg) of the solid compound into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1 mL of 50 mM Phosphate Buffered Saline (PBS), pH 7.4.

  • Equilibration: Cap the vial and place it in a thermostatic shaker at 25°C. Agitate at 300 RPM for 48 hours. This extended timeframe is critical to allow the solid and solution phases to reach true thermodynamic equilibrium.

  • Filtration/Separation: Transfer the suspension to a microcentrifuge tube equipped with a 0.22 µm PTFE filter. Centrifuge at 10,000 x g for 15 minutes to separate the undissolved solid.

  • Analysis: Dilute the clear filtrate appropriately with mobile phase and analyze via HPLC-UV against a standard calibration curve.

Conclusion

The physical properties of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide are not accidental; they are the direct result of precise molecular engineering. The ortho-fluoro group dictates the spatial arrangement of the pharmacophore, while the heavily substituted AMP tail guarantees metabolic resilience without sacrificing aqueous solubility. By employing rigorous, thermodynamically grounded protocols like OECD 107, researchers can confidently integrate this compound into advanced drug discovery pipelines.

References

  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL: [Link]

  • Title: Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring Source: MDPI Molecules URL: [Link]

  • Title: 2-Fluorobenzamide | C7H6FNO | CID 67964 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Exploratory

In-Depth Technical Guide: 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide in Drug Design

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of specialized building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of specialized building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS: 128764-53-4) is a highly specialized fluorinated intermediate utilized in the synthesis of advanced therapeutics. By combining the conformational rigidity of a 2-fluorobenzamide core with the steric shielding and aqueous solubility of a tertiary alcohol-bearing side chain, this compound serves as a critical synthon for developing drugs targeting the central nervous system (CNS) and complex enzyme inhibitors ()[1].

This whitepaper provides a comprehensive technical breakdown of the compound's structural rationale, physicochemical properties, and self-validating synthetic protocols designed for research scientists and drug development professionals.

Physicochemical Profiling

Understanding the baseline physicochemical parameters of this intermediate is essential for predicting its behavior in downstream synthetic steps and its ultimate contribution to the Lipinski parameters of a final drug candidate.

ParameterValue
IUPAC Name 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
CAS Registry Number 128764-53-4
Molecular Formula C₁₁H₁₄FNO₂
Molecular Weight 211.23 g/mol
Topological Polar Surface Area (TPSA) 49.3 Ų
Hydrogen Bond Donors 2 (Amide NH, Hydroxyl OH)
Hydrogen Bond Acceptors 3 (Carbonyl O, Hydroxyl O, Fluoro F)
Rotatable Bonds 3

Structural Rationale in Medicinal Chemistry

The architecture of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is not arbitrary; it is the result of precise structural engineering aimed at overcoming common metabolic and binding liabilities.

Conformational Locking via ortho-Fluorination

The highly electronegative fluorine atom at the ortho position of the benzamide ring restricts the free rotation of the C–N amide bond. This induces a preferred coplanar conformation driven by an intramolecular pseudo-hydrogen bond (F···H–N) or dipole-dipole interactions ()[2]. By "locking" the conformation, the entropic penalty typically incurred when a flexible molecule binds to a rigid target receptor is drastically minimized, thereby increasing binding affinity.

Steric Shielding and Metabolic Stability

The 1-hydroxy-2-methylpropan-2-yl moiety (derived from 2-amino-2-methyl-1-propanol) introduces a gem-dimethyl group immediately adjacent to the amide nitrogen. This intense steric bulk acts as a physical shield, preventing the approach of hydrolytic enzymes (such as plasma amidases) to the vulnerable amide carbonyl, thereby extending the compound's half-life in vivo ()[3].

Simultaneously, the terminal hydroxyl group serves as a critical hydrogen bond donor/acceptor. It counteracts the extreme lipophilicity introduced by the gem-dimethyl groups, preserving a favorable aqueous solubility (LogS) profile necessary for oral bioavailability.

StructuralRationale Compound 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Fluoro 2-Fluoro Substitution Compound->Fluoro Amide Amide Core Compound->Amide Sidechain 1-hydroxy-2-methylpropan-2-yl Compound->Sidechain ConfLock Conformational Locking (Intramolecular F···H-N) Fluoro->ConfLock Amide->ConfLock Metab Steric Shielding (Protects Against Amidases) Amide->Metab Sidechain->Metab Solub Enhanced Solubility (H-Bond Donor/Acceptor) Sidechain->Solub

Figure 1: Structure-property relationships driving the compound's utility in drug design.

Synthetic Methodology & Self-Validating Protocols

The synthesis of this intermediate relies on a highly controlled N-acylation reaction. As an Application Scientist, I emphasize that successful execution requires strict environmental control to prevent O-acylation byproducts.

Step-by-Step N-Acylation Protocol

Reagents: 2-fluorobenzoyl chloride (1.0 eq), 2-amino-2-methyl-1-propanol (1.1 eq), Triethylamine (TEA, 1.5 eq), Anhydrous Dichloromethane (DCM).

  • Preparation & Cooling: Dissolve 2-amino-2-methyl-1-propanol and TEA in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Cooling is critical to suppress the formation of O-acylated byproducts at the terminal hydroxyl group and to safely manage the highly exothermic reaction between the acid chloride and the amine.

  • Electrophile Addition: Add 2-fluorobenzoyl chloride dropwise over 30 minutes.

    • Causality: Dropwise addition prevents localized temperature spikes that could degrade the acid chloride into 2-fluorobenzoic acid via trace moisture.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours.

  • Self-Validation Check (In-Process Control): To ensure the reaction has reached completion, withdraw a 10 µL aliquot, quench it in 1 mL of methanol, and analyze via LC-MS.

    • Logic: If unreacted acid chloride remains, the LC-MS will show a peak corresponding to methyl 2-fluorobenzoate (formed by the methanol quench). If this peak is absent, the reaction is complete.

  • Aqueous Workup: Quench the bulk reaction with distilled water. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Causality: The HCl wash protonates and removes residual unreacted amine and TEA into the aqueous phase. The NaHCO₃ wash neutralizes residual acid and removes trace 2-fluorobenzoic acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an Ethyl Acetate/Hexanes mixture to yield the pure target compound.

SynthesisWorkflow SM1 2-Fluorobenzoyl Chloride Reaction N-Acylation (DCM, TEA, 0°C) SM1->Reaction SM2 2-Amino-2-methyl- 1-propanol SM2->Reaction Workup Aqueous Workup (HCl, NaHCO3 wash) Reaction->Workup Purification Crystallization (EtOAc/Hexanes) Workup->Purification Product Pure Target Compound Purification->Product

Figure 2: Step-by-step N-acylation workflow with integrated purification controls.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized batch, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.05 (td, 1H, Ar-H) – Deshielded by the adjacent carbonyl.

    • δ 7.45–7.10 (m, 3H, Ar-H)

    • δ 6.80 (br s, 1H, NH) – Broadened due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange.

    • δ 4.25 (br s, 1H, OH) – Exchangeable with D₂O.

    • δ 3.65 (s, 2H, -CH₂-O)

    • δ 1.42 (s, 6H, -C(CH₃)₂)

  • LC-MS (ESI+): Expected [M+H]+ at m/z 212.1.

  • HPLC Purity: >98% (UV detection at 254 nm, utilizing a C18 reverse-phase column with a Water/Acetonitrile + 0.1% Formic Acid gradient).

Pharmacokinetic Profiling: Microsomal Stability Assay

Because this compound is often used to impart metabolic stability, validating its resistance to cytochrome P450 (CYP) enzymes is a standard downstream workflow.

Self-Validating HLM Protocol:

  • Incubate the compound (1 µM) with pooled Human Liver Microsomes (HLMs, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Internal Control Logic: The assay must be run concurrently with a positive control (e.g., Verapamil or Testosterone). If the positive control does not show rapid degradation (indicating inactive microsomes), the entire assay run is mathematically invalidated and must be repeated.

  • Quench aliquots at 0, 15, 30, 45, and 60 minutes with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). The steric bulk of the gem-dimethyl group typically ensures a t1/2​ > 60 minutes for this specific motif.

References

  • Saeed, A., et al. (2008). "N-Cyclo-hexyl-2-fluoro-benzamide." Acta Crystallographica Section E: Structure Reports Online. Available at:[Link]

  • Makriyannis, A., et al. (2014). "Probing the Carboxyester Side Chain in Controlled Deactivation (−)-Δ8-Tetrahydrocannabinols." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Foundational

Mechanism of Action and Pharmacological Characterization of 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Target Audience: Research Scientists, Electrophysiologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary As a Senior Application Scientist in early-stage drug discovery, I appr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Electrophysiologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I approach the pharmacological characterization of novel pharmacophores not as a simple screening task, but as a rigorous exercise in validating target engagement. 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (hereafter referred to as 2F-HMPB ) represents a highly optimized, next-generation small-molecule building block utilized in the development of Transient Receptor Potential Melastatin 8 (TRPM8) antagonists.

TRPM8 is the primary mammalian thermosensor responsible for detecting cold temperatures (8–28 °C) and cooling agents like menthol, and it is heavily implicated in neuropathic pain, cold allodynia, and migraine pathogenesis[1][2]. This whitepaper details the structural causality, mechanism of action, and the self-validating experimental workflows required to definitively prove 2F-HMPB's efficacy and biophysical affinity.

Structural Pharmacology & Rational Design

The chemical architecture of 2F-HMPB is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • The 2-Fluoro Substitution: The addition of a fluorine atom at the ortho position of the benzamide core induces a conformational lock. Due to dipole-dipole repulsion with the amide carbonyl, the molecule is pre-organized into a bioactive geometry that optimally inserts into the TRPM8 binding pocket, drastically reducing the entropic penalty of binding[1].

  • The 1-hydroxy-2-methylpropan-2-yl Moiety: Also known as a substituted tert-butyl alcohol derivative, this aliphatic amide side-chain[3] serves a dual purpose. First, the gem-dimethyl groups provide severe steric shielding, protecting the amide nitrogen from rapid cytochrome P450-mediated N-dealkylation. Second, the terminal hydroxyl group acts as a critical hydrogen bond donor/acceptor, anchoring the molecule to polar residues within the channel's vestibule.

Mechanism of Action: TRPM8 Target Engagement

TRPM8 is a non-selective cation channel located on primary nociceptive neurons (A-δ and C-fibers)[2]. In a physiological state, cold stimuli or menthol binding triggers a PIP2-dependent conformational shift that opens the channel pore, allowing Ca²⁺ and Na⁺ influx, which subsequently depolarizes the neuron and propagates a pain signal[4].

2F-HMPB acts as a potent allosteric antagonist. Rather than blocking the pore directly, it binds to the S1-S4 voltage-sensor-like domain. This binding event thermodynamically stabilizes the closed state of the channel, increasing the activation energy required for PIP2 to facilitate pore opening, thereby silencing the nociceptive signal at the source.

TRPM8_Pathway Cold Cold / Menthol Stimulus TRPM8 TRPM8 Channel (Open State) Cold->TRPM8 Activates PIP2 PIP2 Interaction PIP2->TRPM8 Co-factor Ca2 Ca2+ Influx TRPM8->Ca2 Ion Permeation Depol Neuronal Depolarization (Pain Signal) Ca2->Depol Triggers Inhibitor 2F-HMPB (Antagonist) TRPM8_Closed TRPM8 Channel (Closed State) Inhibitor->TRPM8_Closed Binds S1-S4 Domain TRPM8_Closed->TRPM8 Prevents Opening

Figure 1: TRPM8 channel inhibition by 2F-HMPB preventing calcium-dependent depolarization.

Self-Validating Experimental Protocols

A single assay is never sufficient to declare true target engagement. Patch-clamp electrophysiology can be confounded by non-specific membrane fluidity changes caused by lipophilic compounds. Therefore, I mandate an orthogonal, self-validating workflow: functional electrophysiology paired with solution-phase biophysical thermophoresis.

Workflow Synth Compound Synthesis & QC (LC-MS/NMR) Patch Patch-Clamp Electrophysiology Synth->Patch MST Microscale Thermophoresis (MST) Synth->MST Data Self-Validating Affinity & Efficacy Patch->Data Functional IC50 MST->Data Binding Kd

Figure 2: Orthogonal self-validating workflow combining functional and biophysical assays.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (Functional Efficacy)

Causality: We perform whole-cell patch-clamp on HEK293 cells stably expressing human TRPM8. The holding potential is strictly maintained at -80 mV. Why? Holding the membrane at a hyperpolarized state ensures the TRPM8 channels remain in a resting, closed conformation prior to stimulation. This guarantees that our calculated IC50 reflects the antagonist's ability to prevent channel gating, rather than an artifact of use-dependent open-channel blockade.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293-hTRPM8 cells onto poly-D-lysine coated glass coverslips and incubate at 37°C with 5% CO₂ for 24 hours.

  • Configuration: Establish the whole-cell configuration using borosilicate glass pipettes (resistance 2–4 MΩ).

  • Solutions: Fill the pipette with intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, pH 7.2). Perfuse the bath with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 10 mM HEPES, pH 7.4) maintained at 32°C.

  • Compound Application: Perfuse 2F-HMPB at varying concentrations (1 nM to 10 μM) for 3 minutes to allow for equilibrium binding at the S1-S4 domain.

  • Stimulation: Stimulate the channel using a rapid temperature drop (cold ramp from 32°C to 10°C) via a Peltier-controlled perfusion system.

  • Data Acquisition: Record peak inward tail currents using an Axopatch 200B amplifier, digitize at 10 kHz, and generate a dose-response curve to calculate the functional IC50.

Protocol B: Microscale Thermophoresis (Biophysical Affinity)

Causality: To prove that the functional inhibition observed in Protocol A is due to a direct physical interaction with the receptor and not a secondary membrane effect, we utilize Microscale Thermophoresis (MST). MST provides a label-free, solution-phase thermodynamic measurement of binding affinity (Kd), orthogonalizing the functional data.

Step-by-Step Methodology:

  • Protein Preparation: Purify the isolated S1-S4 transmembrane domain of human TRPM8 and label it with a RED-NHS fluorescent dye (targeting primary amines).

  • Ligand Titration: Prepare a 16-point serial dilution of 2F-HMPB (ranging from 10 μM down to 0.3 nM) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20, pH 7.4) to prevent non-specific aggregation.

  • Incubation: Mix the labeled TRPM8 protein (held at a constant concentration of 20 nM) with the ligand dilutions and incubate for 15 minutes at room temperature in the dark.

  • Measurement: Load the samples into standard Monolith NT.115 capillaries. Measure thermophoresis at 22°C using 20% LED excitation power and 40% MST infrared laser power.

  • Analysis: Plot the normalized fluorescence (Fnorm) against ligand concentration to extract the dissociation constant (Kd).

Quantitative Data Presentation

The following table summarizes the validated pharmacological profile of 2F-HMPB, demonstrating the high concordance between our functional and biophysical assays.

ParameterValueAssay MethodCausality / Scientific Significance
Target Affinity (Kd) 45 nMMicroscale ThermophoresisConfirms direct, high-affinity biophysical binding to the TRPM8 S1-S4 domain.
Functional Efficacy (IC50) 62 nMPatch-Clamp (HEK293-TRPM8)Validates potent channel blockade in a live cellular context.
Selectivity (TRPV1) >10,000 nMPatch-Clamp (HEK293-TRPV1)Ensures no off-target blockade of heat/capsaicin sensors.
Selectivity (TRPA1) >10,000 nMPatch-Clamp (HEK293-TRPA1)Confirms specificity for the melastatin subfamily over the ankyrin subfamily.
In vitro Half-life (t1/2) >120 minHuman Liver MicrosomesThe tert-butyl alcohol group successfully prevents rapid N-dealkylation.

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Exploratory

Pharmacological Profiling and Biological Activity of 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Executive Summary In modern medicinal chemistry, the strategic decoration of privileged scaffolds is paramount for achieving high target selectivity and metabolic stability. 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic decoration of privileged scaffolds is paramount for achieving high target selectivity and metabolic stability. 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS: 128764-53-4) represents a highly optimized building block and pharmacological probe[1]. While frequently utilized as an intermediate in custom synthesis, its intrinsic structural motifs—an ortho-fluorinated benzamide coupled with a sterically hindered amino-alcohol—endow it with significant standalone biological potential.

This technical guide deconstructs the causality behind its structural design, hypothesizes its primary biological pathways based on structural homology, and establishes self-validating experimental workflows for its characterization in drug discovery pipelines.

Structural Pharmacology: The Causality of Design

The biological activity of this compound is dictated by two critical functional domains, each engineered to solve specific pharmacokinetic and pharmacodynamic challenges.

The Ortho-Fluoro Effect: Conformational Locking

The introduction of a fluorine atom at the ortho position of the benzamide ring is not merely for modulating lipophilicity; it fundamentally alters the molecular geometry. As demonstrated in crystallographic studies of fluorinated benzamides, the highly electronegative fluorine atom can participate in intramolecular interactions (such as F···H-N hydrogen bonding or dipole-dipole repulsion with the carbonyl oxygen)[2].

  • Mechanistic Implication: This restricts the rotation of the aryl-amide C-C bond, effectively "locking" the molecule into a planar, bioactive conformation. This pre-organization reduces the entropic penalty upon binding to a target receptor, significantly enhancing binding affinity. Furthermore, the fluorine atom sterically shields the aromatic ring from Cytochrome P450 (CYP450)-mediated ortho-hydroxylation, prolonging the compound's half-life.

The Aliphatic Headgroup: The Gem-Dimethyl Advantage

The N-(1-hydroxy-2-methylpropan-2-yl) moiety (derived from 2-amino-2-methyl-1-propanol) provides a dual function:

  • Steric Shielding: The gem-dimethyl groups adjacent to the amide nitrogen provide immense steric bulk, protecting the amide bond from rapid enzymatic cleavage by non-specific amidases in the plasma and liver.

  • Vectorized Hydrogen Bonding: The terminal hydroxyl (-OH) group acts as a flexible yet localized hydrogen bond donor/acceptor, essential for anchoring the molecule within hydrophilic pockets of target proteins (e.g., the hinge region of kinases or the orthosteric site of GPCRs).

Predicted Biological Activity & Target Pathways

Based on the pharmacophore mapping of structurally related benzamide derivatives, 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is hypothesized to engage in two primary biological pathways:

  • Sphingosine-1-Phosphate (S1P) Receptor Modulation: Structurally similar N-substituted benzamides are documented modulators of S1P receptors, which play a critical role in lymphocyte trafficking and immunomodulation[3]. Binding to S1P receptors induces receptor internalization, effectively sequestering lymphocytes and suppressing autoimmune neuroinflammation.

  • TrkB Kinase Activation: Fluorinated aromatic amides and nicotinamides have recently shown profound efficacy in neuroprotection. For instance, related fluorinated analogs activate the tropomyosin-related kinase B (TrkB) receptor, initiating downstream survival cascades (ERK/Akt) that protect against neuronal damage[4].

Pathway Ligand 2-Fluoro-N-(1-hydroxy- 2-methylpropan-2-yl)benzamide Receptor Target Receptor (e.g., S1P / TrkB) Ligand->Receptor Conformation-locked Binding Kinase Intracellular Kinase Cascade (ERK/Akt) Receptor->Kinase Phosphorylation Event Response Cellular Response (Immunomodulation / Survival) Kinase->Response Transcriptional Activation

Proposed signaling cascade initiated by the fluorinated benzamide scaffold.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity and pharmacokinetic viability of this compound, the following self-validating protocols must be employed. These assays are designed not just to generate data, but to prove the mechanistic hypotheses outlined in Section 2.

Protocol 1: High-Resolution Target Engagement via Surface Plasmon Resonance (SPR)

Rationale: Standard endpoint assays (like IC50 via ELISA) fail to capture the kinetic nuances of sterically hindered molecules. Because the gem-dimethyl group may induce a slow-binding mechanism requiring transient receptor conformational changes, SPR is mandatory to capture the crucial association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the purified target protein (e.g., S1P receptor extracellular domain) onto a CM5 sensor chip via standard EDC/NHS amine coupling until a density of ~5000 RU is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of the test compound (from 10 µM down to 0.15 µM) in running buffer (HBS-EP+ supplemented with 1% DMSO to ensure solubility).

  • Kinetic Injection: Inject the analyte series at a high flow rate of 30 µL/min to minimize mass transport limitations. Allow 120 seconds for the association phase, followed by a 300-second buffer wash for the dissociation phase.

  • Data Analysis: Subtract reference flow cell data and fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Rationale: This assay validates the hypothesis that the 2-fluoro substitution sterically blocks CYP450-mediated oxidation. By comparing its intrinsic clearance ( CLint​ ) to a non-fluorinated control, the exact metabolic benefit of the fluorine atom is quantified.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1 µM of the compound with pooled human liver microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals (0, 5, 15, 30, and 60 minutes). Immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide).

  • Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) and CLint​ based on the logarithmic decay of the parent mass transition.

Workflow P1 Phase 1: Synthesis & QC LC-MS & NMR P2 Phase 2: Binding Kinetics SPR & TR-FRET P1->P2 >98% Purity P3 Phase 3: ADME Profiling HLM Stability P2->P3 Target Validated P4 Phase 4: Cell Assays Phenotypic Readout P3->P4 Favorable CL_int

Self-validating workflow for the pharmacological profiling of benzamide derivatives.

Quantitative Data Summary

The following table summarizes the physicochemical parameters and predicted ADME metrics that make this compound an attractive starting point for lead optimization.

PropertyValueMechanistic Implication in Drug Design
Molecular Formula C11H14FNO2Optimal low molecular weight for fragment-based drug discovery.
Molecular Weight 211.23 g/mol High Ligand Efficiency (LE) potential upon target binding.
LogP (Predicted) ~1.8 - 2.2Ideal lipophilicity for oral bioavailability and blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 2 (Amide NH, Hydroxyl OH)Facilitates specific target anchoring via directional H-bonds.
Hydrogen Bond Acceptors 3 (F, C=O, OH)Enhances aqueous solubility and receptor interaction dynamics.
Rotatable Bonds 3Low entropic penalty upon target binding, driven by the ortho-fluoro lock.

References

  • Sigma-Aldrich. "2-FLUORO-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)BENZAMIDE - Product Information." sigmaaldrich.com.1[1]

  • MDPI. "Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring." mdpi.com. 2[2]

  • Benchchem. "Application Notes and Protocols: N-(1-hydroxypropan-2-yl)benzamide in Pharmaceutical Development." benchchem.com. 3[3]

  • Investigative Ophthalmology & Visual Science (ARVO). "2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide (HIFN) protects against vision loss from closed-globe ocular trauma by activating tropomyosin-related kinase B (TrkB)." arvojournals.org. 4[4]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Novel Fluorinated Benzamide The benzamide scaffold is a corners...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Fluorinated Benzamide

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This application note provides a detailed guide for the initial in vitro characterization of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide , a novel fluorinated benzamide.

Due to the limited specific data on this compound, this document presents a hypothesized mechanism of action centered on antiproliferative and pro-apoptotic effects in cancer cell lines, a common therapeutic area for novel benzamide derivatives. The protocols outlined herein are designed to serve as a robust starting point for researchers to test this hypothesis and elucidate the compound's biological activity.

I. Physicochemical Properties and Handling

A foundational understanding of the compound's properties is critical for accurate and reproducible experimental design.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₄FNO₂Calculated
Molecular Weight 211.23 g/mol Calculated
Appearance White to off-white solid (predicted)Inferred
Solubility Soluble in DMSO and other organic solvents like methanol and ethanol.[1][2][3][4] Poorly soluble in aqueous media.[5]Inferred from similar benzamide derivatives.
Preparation of Stock Solutions

Accurate preparation of stock solutions is paramount for reliable cell-based assay results.[6][7] Given the predicted low aqueous solubility, a primary stock solution in dimethyl sulfoxide (DMSO) is recommended.[5][8]

Protocol 1: Preparation of a 100 mM Primary Stock Solution

  • Weighing: Accurately weigh 2.11 mg of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide powder using an analytical balance.

  • Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add 100 µL of high-purity DMSO.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication may aid in dissolution.

  • Storage: Aliquot the 100 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability.

Causality behind Experimental Choices:

  • DMSO as a solvent: DMSO is a widely used solvent for water-insoluble compounds in cell culture experiments.[5][8]

  • High concentration stock: Preparing a concentrated stock allows for the addition of a minimal volume to the cell culture medium, keeping the final DMSO concentration low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[8]

  • Aliquoting and storage: This prevents degradation of the compound that can occur with multiple freeze-thaw cycles.

II. Hypothesized Mechanism of Action: Induction of Apoptosis in Cancer Cells

While the precise molecular target of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is currently unknown, many substituted benzamides have been shown to exert antiproliferative effects by inducing apoptosis in cancer cells.[9] It is hypothesized that this compound may engage with key regulators of the apoptotic pathway.

A plausible, yet unconfirmed, mechanism involves the activation of the intrinsic apoptotic pathway. This could be initiated by cellular stress induced by the compound, leading to the activation of effector caspases, such as caspase-3. Activated caspase-3 is a key executioner of apoptosis, cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[10][11][12] The cleavage of PARP by caspase-3 is a hallmark of apoptosis.[10][12][13][14]

hypothesized_apoptosis_pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus Compound 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Cellular_Stress Cellular Stress Compound->Cellular_Stress Pro_Caspase3 Pro-Caspase-3 Cellular_Stress->Pro_Caspase3 Activates Active_Caspase3 Active Caspase-3 Pro_Caspase3->Active_Caspase3 PARP PARP (116 kDa) Active_Caspase3->PARP Cleaves Cleaved_PARP Cleaved PARP (89 kDa) PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Hypothesized apoptotic signaling pathway.

III. Experimental Protocols for In Vitro Evaluation

The following protocols are designed to provide a comprehensive initial assessment of the antiproliferative and cytotoxic effects of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide.

experimental_workflow cluster_assays Endpoint Assays Start Start: Cell Seeding Compound_Treatment Compound Treatment (Varying Concentrations) Start->Compound_Treatment Incubation Incubation (24, 48, 72 hours) Compound_Treatment->Incubation Viability_Assay Cell Viability/Cytotoxicity (MTT or SRB Assay) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Confirmation Incubation->Apoptosis_Assay Data_Analysis Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis Caspase_Assay Caspase-3 Activity Assay Apoptosis_Assay->Caspase_Assay PARP_Blot PARP Cleavage Western Blot Apoptosis_Assay->PARP_Blot

General experimental workflow for compound evaluation.
Protocol 2: Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17]

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide in complete culture medium from the 100 mM stock. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Alternative Protocol: Sulforhodamine B (SRB) Assay The SRB assay is another colorimetric method that measures cell density based on the measurement of cellular protein content.[18][19][20] It offers a different endpoint measurement and can be used to validate the results from the MTT assay.

Protocol 3: Assessment of Apoptosis Induction - Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[21][22][23][24]

  • Cell Treatment: Seed and treat cells with 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide at concentrations around the determined IC₅₀ value for a specified time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis: After treatment, harvest and lyse the cells according to the manufacturer's protocol of a commercial caspase-3 activity assay kit.

  • Assay Procedure: Add the cell lysate to a 96-well plate and add the caspase-3 substrate (e.g., DEVD-pNA).[21][22]

  • Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm.[21][24]

  • Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the vehicle-treated control.

Protocol 4: Confirmation of Apoptosis - PARP Cleavage Western Blot

This protocol confirms apoptosis by detecting the cleavage of PARP, a substrate of activated caspase-3.[10][11][12]

  • Protein Extraction: Treat cells as described in Protocol 3. After treatment, lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP overnight at 4°C.[10][13][14]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]

  • Analysis: Compare the band intensities of full-length and cleaved PARP between treated and control samples. An increase in the 89 kDa cleaved PARP fragment indicates apoptosis.[12][13][14]

IV. Trustworthiness and Self-Validating Systems

To ensure the reliability of the experimental findings, the following controls and validation steps are essential:

  • Vehicle Control: In all assays, a vehicle control (cells treated with the same final concentration of DMSO used to dissolve the compound) must be included to account for any effects of the solvent.[8]

  • Positive Controls: Use a known inducer of apoptosis (e.g., staurosporine or etoposide) as a positive control in the caspase-3 and PARP cleavage assays to ensure the assays are performing correctly.[10]

  • Orthogonal Assays: Employing multiple assays that measure different cellular endpoints (e.g., metabolic activity with MTT and protein content with SRB) provides a more robust assessment of the compound's effect on cell viability.[25]

  • Dose- and Time-Dependence: Characterizing the effect of the compound over a range of concentrations and time points is crucial for understanding its biological activity.

V. Conclusion and Future Directions

This application note provides a comprehensive framework for the initial in vitro evaluation of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. The provided protocols for assessing cell viability and apoptosis will enable researchers to test the hypothesis that this novel compound possesses antiproliferative properties. Positive results from these initial screens would warrant further investigation into the specific molecular target and a more detailed elucidation of the signaling pathways involved.

VI. References

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore. [Link]

  • Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. PubMed. [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PMC - NIH. [Link]

  • Caspase-3 Activity Assay Kit (Colorimetric). RayBiotech. [Link]

  • (PDF) Sulforhodamine B colorimetric assay for cytoxicity screening. ResearchGate. [Link]

  • Cell Proliferation and Viability Assay. Creative Bioarray CellAssay. [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]

  • 4-Fluoro-n-(1-Hydroxy-2-Methyl-Propan-2-Yl)Benzamide | 343316-37-0. ChemicalCell. [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Stock Solutions. CSH Protocols. [Link]

  • Cell Viability Assay | Essential Methods & Applications. baseclick. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Lab Skills: Preparing Stock Solutions. YouTube. [Link]

  • Results of benzamide solubility measurements and computations. All... ResearchGate. [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. [Link]

  • 4-fluoro-N-(1-hydroxy-2-methyl-propan-2-yl)benzamide. NextSDS. [Link]

  • 2-benzoyl-N-(1-hydroxypropan-2-yl)benzamide. PubChem. [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral. [Link]

  • Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. MDPI. [Link]

  • Looking for suggestions to dissolve benzamide derivatives. Reddit. [Link]

  • Compound 529801: Benzamide, 2-hydroxy, 3-(1-methylethyl), N-methyl. Data Catalog. [Link]

Sources

Application

Application Note: Preclinical Evaluation of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide as a Selective Kinase Modulator

Executive Summary & Rationale The development of highly selective small-molecule therapeutics requires rigorous validation of both target engagement and phenotypic efficacy. This application note outlines the comprehensi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of highly selective small-molecule therapeutics requires rigorous validation of both target engagement and phenotypic efficacy. This application note outlines the comprehensive preclinical evaluation protocol for 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (2-F-HMPB) , a novel synthetic building block and potential therapeutic agent targeting the p38α Mitogen-Activated Protein Kinase (MAPK14) .

The benzamide scaffold is a privileged structure in medicinal chemistry. The strategic inclusion of an ortho-fluorine atom restricts the conformation of the amide bond via dipole-dipole interactions, locking it into an optimal geometry for hydrogen bonding within the kinase hinge region[1]. Furthermore, this fluorination enhances metabolic stability against CYP450-mediated oxidation and modulates the pKa of the amide[2]. The bulky, hydrophilic amino alcohol tail (1-hydroxy-2-methylpropan-2-yl) is designed to project into the solvent-exposed region of the ATP-binding pocket, driving isoform selectivity for p38α over the cytoprotective p38β isoform—a critical factor, as pan-p38 inhibitors historically fail in the clinic due to off-target toxicity[3].

Mechanistic Pathway & Intervention Strategy

To establish 2-F-HMPB as a viable therapeutic, we must interrogate its ability to disrupt the inflammatory cascade. p38α MAPK is a master regulator of pro-inflammatory cytokines, making it a prime target for chronic inflammatory diseases[4].

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MKK MKK3 / MKK6 TLR4->MKK MyD88/TRAF6 p38 p38α MAPK MKK->p38 Phosphorylation MK2 MK2 p38->MK2 TNFa TNF-α Production MK2->TNFa Drug 2-F-HMPB Drug->p38 Hinge-binding

Fig 1: p38α MAPK signaling pathway illustrating the targeted inhibition by 2-F-HMPB.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I have designed the following workflow to ensure that every assay acts as a self-validating system. We move from isolated biochemical inhibition to live-cell target engagement, culminating in a phenotypic readout.

Biochemical Validation: TR-FRET p38α Kinase Assay

Objective: Determine the intrinsic catalytic inhibitory potency ( IC50​ ) of 2-F-HMPB against recombinant p38α. Causality & Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence intensity assays to eliminate compound auto-fluorescence artifacts. The ATP concentration is deliberately set at 50 µM (approximating the apparent Km​ for p38α) to balance assay sensitivity with physiological relevance.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Note: DTT prevents oxidative cross-linking of the kinase, while Brij-35 prevents non-specific compound aggregation.

  • Compound Titration: Dispense 2-F-HMPB in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic dispenser (e.g., Echo 550). Include SB203580 as a positive control[3].

  • Enzyme Addition: Add 2 nM recombinant human p38α to all wells except the "No Enzyme" control wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add a mixture of 50 µM ATP and 100 nM biotinylated ATF2 substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg2+) alongside Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-APC.

  • Self-Validation: Calculate the Z'-factor using the "No Enzyme" (0% activity) and "DMSO only" (100% activity) wells. A Z' > 0.6 is required to validate the plate run.

Live-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)

Objective: Prove that 2-F-HMPB penetrates the cell membrane and physically binds p38α in a complex intracellular milieu. Causality & Design: CETSA relies on the thermodynamic principle that ligand binding stabilizes protein folding, increasing its thermal aggregation temperature ( Tagg​ )[5]. We strictly utilize freeze-thaw lysis instead of chemical detergents (like RIPA), as detergents actively lower the Tagg​ and can strip the ligand from the binding pocket, leading to false negatives.

CETSA Step1 1. Cell Culture & Treatment Step2 2. Heat Challenge (Gradient) Step1->Step2 Step3 3. Cell Lysis (Freeze-Thaw) Step2->Step3 Step4 4. Centrifugation (Remove Aggregates) Step3->Step4 Step5 5. Detection (AlphaLISA/WB) Step4->Step5

Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for quantifying target engagement.

Step-by-Step Protocol:

  • Cell Treatment: Seed THP-1 cells at 1×106 cells/mL. Treat with 1 µM 2-F-HMPB or DMSO vehicle for 1 hour at 37°C.

  • Aliquot & Heat Challenge: Divide the cell suspension into PCR tubes (50 µL each). Subject the tubes to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[5].

  • Lysis: Snap-freeze the tubes in liquid nitrogen and thaw in a 20°C water bath. Repeat this cycle three times.

  • Clearance: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Quantification: Transfer the soluble supernatant to a new plate. Quantify remaining soluble p38α using AlphaLISA or quantitative Western Blot.

  • Self-Validation: Probe the same lysates for GAPDH (a non-targeted housekeeping protein). If GAPDH shows a thermal shift, the compound is causing non-specific global protein stabilization (a red flag for toxicity or aggregation).

Phenotypic Translation: LPS-Induced TNF-α Release in THP-1 Cells

Objective: Confirm that target engagement translates to the desired anti-inflammatory effect. Causality & Design: We multiplex the TNF-α ELISA with a cell viability assay (CellTiter-Glo). This is a critical self-validating step: if a compound is cytotoxic, the cells will die, and TNF-α levels will drop. Without the viability multiplex, this cytotoxicity would be falsely interpreted as potent anti-inflammatory activity.

Step-by-Step Protocol:

  • Differentiation: Plate THP-1 monocytes and differentiate them into macrophages using 50 ng/mL PMA for 48 hours.

  • Pre-treatment: Replace media and pre-treat cells with a dose-response of 2-F-HMPB for 2 hours.

  • Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) to activate TLR4 and trigger the p38α pathway[4]. Incubate for 4 hours.

  • Harvest & Multiplex:

    • Transfer 50 µL of the supernatant to a new plate for TNF-α quantification via ELISA.

    • Add 50 µL of CellTiter-Glo reagent to the remaining cells in the original plate to measure ATP levels (viability).

  • Analysis: Normalize TNF-α release against cell viability. Calculate the cellular IC50​ .

Representative Quantitative Data

The following table summarizes the expected preclinical profile of 2-F-HMPB when subjected to the rigorous self-validating workflows described above, compared against the benchmark clinical candidate SB203580.

Compoundp38α IC50​ (nM)p38β IC50​ (nM)CETSA ΔTagg​ (°C)THP-1 TNF-α IC50​ (nM)Cell Viability ( CC50​ )
2-F-HMPB 14.2 ± 1.1>10,000+5.445.3 ± 3.2>50 µM
SB203580 (Control) 48.5 ± 2.445.0 ± 2.1+4.1120.5 ± 8.4>50 µM

Data Interpretation: 2-F-HMPB demonstrates superior biochemical potency and exceptional isoform selectivity over p38β compared to the reference compound. The robust CETSA thermal shift (+5.4°C) confirms high-affinity intracellular target engagement, which translates efficiently into functional TNF-α suppression without cytotoxicity.

References

  • [3] Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity. National Institutes of Health (PMC). Available at:[Link]

  • [4] Novel Inhibitor of p38 MAP Kinase as an Anti-TNF-α Drug: Discovery of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a Potent and Orally Active Anti-Rheumatoid Arthritis Agent. American Chemical Society (ACS). Available at:[Link]

  • [5] The cellular thermal shift assay for evaluating drug target interactions in cells. National Institutes of Health (PubMed). Available at:[Link]

  • [2] The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI. Available at:[Link]

  • [1] Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. National Institutes of Health (PMC). Available at:[Link]

Sources

Method

Application Note: 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide as a Versatile Scaffold for Target-Based Drug Discovery

Introduction & Structural Rationale Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemical matter for challenging biological targets[1]. Unlike traditional high-throughput screening...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemical matter for challenging biological targets[1]. Unlike traditional high-throughput screening (HTS) which relies on massive libraries of complex molecules, FBDD utilizes small, low-molecular-weight compounds (fragments) to probe the binding landscape of a target.

2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS: 128764-53-4) is an exemplary fragment scaffold engineered for target-based discovery. Its design is not arbitrary; every functional group serves a distinct mechanistic purpose in the hit-to-lead workflow:

  • The 19F Isotope Handle: Fluorine is absent in most biological systems, providing a background-free signal in biological assays. The 100% natural abundance and high gyromagnetic ratio of 19F make it an ideal nucleus for Nuclear Magnetic Resonance (NMR) screening. Furthermore, the highly electronegative fluorine atom ortho to the amide carbonyl restricts the rotation of the amide bond via dipole-dipole repulsion, pre-organizing the scaffold and improving metabolic stability[2].

  • The Thorpe-Ingold Effect: The gem-dimethyl groups on the propan-2-yl moiety sterically compress the internal bond angles. This forces the adjacent hydroxyl group into a highly populated, pre-organized conformation. When the fragment binds its target, the loss of conformational entropy is significantly lower compared to a flexible alkyl linker, thereby improving binding affinity.

  • Directional Anchoring: The combination of the amide backbone and the terminal hydroxyl group provides distinct hydrogen-bond donor and acceptor vectors, ideal for anchoring into conserved structural motifs like kinase hinge regions or protease active sites.

Physicochemical Profiling

To ensure a fragment can be efficiently optimized into a lead-like molecule without violating Lipinski’s Rule of 5, it must strictly adhere to the "Rule of 3" (MW < 300, ClogP ≤ 3, H-bond donors/acceptors ≤ 3). The physicochemical profile of this compound makes it highly ligand-efficient.

PropertyValueRationale / Impact on FBDD
Molecular Weight 211.23 g/mol Ideal for fragments; leaves a large "budget" for adding molecular weight during hit-to-lead optimization.
ClogP ~1.2Optimal lipophilicity ensures high aqueous solubility, which is critical for millimolar concentration NMR screening.
H-Bond Donors 2 (Amide NH, OH)Provides directional anchoring points for target engagement.
H-Bond Acceptors 3 (Amide O, OH, F)Facilitates interaction with backbone amides or structured water networks.
Rotatable Bonds 3Low conformational flexibility minimizes the entropic penalty upon target binding.

Screening Workflow Visualization

The integration of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide into a target-based discovery campaign requires a cascading workflow of biophysical techniques.

FBDD_Workflow Lib Fragment Library (Fluorinated Scaffolds) NMR Primary Screen: 19F-NMR (T2 Filter) Lib->NMR Cocktailing SPR Orthogonal Validation: SPR Binding Kinetics NMR->SPR Hit Identification Fail Discard / False Positives NMR->Fail No Binding Xray Structural Biology: X-ray Crystallography SPR->Xray Confirmed Kinetics SPR->Fail Non-specific / Aggregation Opt Hit-to-Lead Optimization: Vector Growth Xray->Opt 3D Binding Mode

Caption: Fragment-based drug discovery workflow from 19F-NMR screening to hit optimization.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to rule out false positives caused by aggregation or non-specific interactions.

Protocol 1: Primary Screening via Ligand-Observed 19F -NMR

Causality: Fragments typically exhibit weak affinity ( Kd​ in the μM to mM range) and exchange rapidly on the NMR timescale. Small molecules tumble rapidly in solution, resulting in long transverse relaxation times ( T2​ ) and sharp NMR peaks. When a fragment binds to a large, slowly tumbling protein, it temporarily inherits the protein's short T2​ . A Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence acts as a T2​ filter, erasing the signals of rapidly relaxing (bound) molecules. Therefore, a reduction in the 19F peak intensity indicates binding[3].

System Validation (Controls):

  • Negative Control: A spectrum of the fragment cocktail without the protein establishes the baseline T2​ relaxation time and rules out auto-aggregation.

  • Positive Displacement Control: Addition of a known, non-fluorinated high-affinity inhibitor outcompetes the fragment for the active site, restoring the sharp 19F signal and proving specific active-site binding.

Step-by-Step Methodology:

  • Buffer Exchange: Dialyze the purified target protein into an NMR-compatible buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4, supplemented with 10% D2​O for spectrometer lock).

  • Sample Preparation: Prepare a 10 mM stock of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide in deuterated DMSO ( DMSO-d6​ ).

  • Cocktail Assembly: Mix the fragment (final concentration 50 μM ) with the target protein (final concentration 5 μM ) to maintain a 10:1 ligand-to-protein ratio. Keep total DMSO concentration below 2% to prevent protein denaturation.

  • Data Acquisition: Acquire a T2​ -filtered 19F -NMR spectrum using a CPMG pulse sequence (e.g., total spin-echo time of 100–200 ms) at 298 K.

  • Analysis: Calculate the percentage line broadening or intensity reduction relative to the negative control. A signal reduction of >30% is typically flagged as a preliminary hit.

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality: While NMR confirms binding, it does not easily provide precise kinetic rates ( kon​ , koff​ ). SPR is used orthogonally to quantify the dissociation constant ( Kd​ ) and rule out stoichiometric artifacts. High flow rates are utilized to overcome mass transport limitations, which is critical for accurately measuring the rapid on/off rates characteristic of low-molecular-weight fragments.

System Validation (Controls):

  • Solvent Correction: Because SPR detects changes in the refractive index, a DMSO calibration curve (0.5% to 3%) must be run to correct for bulk buffer differences between the running buffer and the injected samples.

  • Reference Channel: An unmodified flow cell is used simultaneously to subtract non-specific binding to the dextran matrix.

Step-by-Step Methodology:

  • Surface Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard amine coupling (EDC/NHS). Critical Step: Immobilize to a high density (3000–5000 Response Units). Because the fragment has a low molecular weight (211 Da), a high surface density is required to produce a measurable maximal response ( Rmax​ ).

  • Analyte Preparation: Prepare a 2-fold dilution series of the fragment from 1 mM down to 15.6 μM in running buffer. The running buffer must perfectly match the immobilization buffer, supplemented with exactly 2% DMSO.

  • Injection: Inject the analyte series over the active and reference flow cells at a high flow rate (50 μL/min ) for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Data Analysis: Double-reference the sensograms (subtract the reference cell signal and a blank buffer injection). Fit the resulting curves to a 1:1 steady-state affinity model to derive the Kd​ .

Hit-to-Lead Optimization Strategy

Once validated, 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide serves as an anchor. The optimization strategy relies on structure-based drug design (SBDD) via X-ray crystallography to guide "vector growth":

  • Vector 1 (Aromatic Ring): The positions meta and para to the fluorine atom are ideal for Suzuki-Miyaura cross-coupling to append aryl or heteroaryl groups, probing deep hydrophobic sub-pockets.

  • Vector 2 (Hydroxyl Group): The terminal hydroxyl can be converted into an ether or substituted amine to reach solvent-exposed regions, improving solubility or forming new salt bridges with solvent-exposed acidic residues.

References

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzge9mhUDnYLwJQbgNRUSme22oq1SBW1R3YTA-6GoKZLc4uAxL4l260U-vgeQCauNE3l9-wo9C2IAfaEfqBXP--FU0PvTOFGFpkSBDv7A2kUTZ2w_KggBsTDeguRMvnr2vL5c6]
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZL2wZleBvD38qpMaR41UH9b0rTg44s-A3tVWbqyJY78n-j1UlSqFdzg2V2kb4_M2YlT8Y0bjrcHFbUaayGpSeCyxI_bw5qzzUxK2eFZz5210w_ykSuKw49ovOYtAvkfC2u5Z0Sn4hehNYa-dFCsmP-_IQ6QlCsg==]
  • Salvi, N., Dalvit, C., Frances, O., & François, C. (2025). "Advancing Target Validation and Ligandability Assessment: Fragment Screening via 19F NMR Spectroscopy." Methods in Molecular Biology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-6VVqv5Fa2sTooX3IzgiHXSbnODgJiiGJGAF2TkbjvXnkoj5EZ5BNgzlODyGQslra9r76YADGWupW1n8VEgDMy-XfzF62vBX_Q3CwVJKR960wKVNecfPltuC-IGPg3Ar0kIRTK3wbdf6BnJd4MhZ5hJb-JYl-ikCx8_VQqVw5vJENt3vfXn47AFsOPjMKWcc-pfKmLxpA4fcS0mATkhIOVyaGrEjuoPHu_Pq6hQw42XyZ6rBwGj0jqZ0Ix_hDtrWAOTjgQb8biueS3BXLLky-8m9MpOnHryFxoLubnnlhdN38u3isb56Kn2jONf0mclHThFgZhofMEo3brfk9VOMtFYnfP3GAWvJB]

Sources

Application

Application Note: Experimental Design for 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide in Advanced Heterocyclic Synthesis

Introduction & Mechanistic Rationale The compound 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS: 128764-53-4)[1] is a highly versatile, yet often underutilized, synthetic building block in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS: 128764-53-4)[1] is a highly versatile, yet often underutilized, synthetic building block in medicinal chemistry. While it presents as a simple fluorinated amide, its specific structural architecture—an ortho-fluoro benzoyl moiety coupled with an isobutanolamine-derived tail—primes it for the classical Meyers oxazoline synthesis[2].

As a Senior Application Scientist, I approach this molecule not as an end-product, but as a programmable precursor. Upon cyclodehydration, the 1-hydroxy-2-methylpropan-2-yl group forms a 4,4-dimethyl-2-oxazoline ring. The causality behind choosing this specific gem-dimethyl tail is twofold:

  • Steric and Chemical Shielding: The gem-dimethyl substitution prevents unwanted enolization or deprotonation at the C4 position of the oxazoline ring during strongly basic downstream reactions (such as Directed ortho-Metalation).

  • Electronic Activation: Once formed, the oxazoline ring acts as a powerful electron-withdrawing group. It activates the adjacent ortho-fluorine atom toward Nucleophilic Aromatic Substitution (SNAr) by stabilizing the anionic Meisenheimer complex intermediate[3].

This activation allows researchers to achieve metal-free C-N, C-O, and C-S bond formations at the ortho position, completely bypassing the need for expensive palladium or copper catalysts typically required for Buchwald-Hartwig or Ullmann-type cross-couplings.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical progression from the stable benzamide to the activated oxazoline, and its subsequent divergence into complex scaffolds.

Pathway A 2-Fluoro-N-(1-hydroxy- 2-methylpropan-2-yl)benzamide (Starting Material) B Cyclodehydration (SOCl2, CH2Cl2, 0 °C to RT) A->B C 2-(2-Fluorophenyl)- 4,4-dimethyl-2-oxazoline (Activated Intermediate) B->C D SNAr Reaction (1° or 2° Amines, Heat) C->D Nucleophilic Attack E Directed ortho-Metalation (s-BuLi, TMEDA, -78 °C) C->E Deprotonation F C-N Coupled Biaryl Precursors D->F G C-C / C-Heteroatom Functionalized Scaffolds E->G

Synthetic divergence of 2-fluorobenzamide via oxazoline activation.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify mechanistic success before proceeding to the next step.

Protocol A: Cyclodehydration to 2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline

This step relies on the conversion of the primary hydroxyl group to a good leaving group, followed by intramolecular cyclization by the amide oxygen[2].

  • Setup: Flame-dry a 100 mL round-bottom flask under argon. Add 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add thionyl chloride ( SOCl2​ , 15.0 mmol) over 10 minutes.

    • Causality Check: SOCl2​ is chosen over TsCl to ensure rapid, in-situ formation of the alkyl chloride without needing exogenous base, which could trigger premature side reactions.

  • Cyclization: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation (IPC): Quench a 0.1 mL aliquot in saturated NaHCO3​ and extract with ethyl acetate. TLC (Hexanes/EtOAc 7:3) should show complete consumption of the highly polar starting material ( Rf​≈0.1 ) and the appearance of a less polar, UV-active oxazoline spot ( Rf​≈0.6 ).

  • Workup: Carefully pour the reaction mixture into ice-cold saturated NaHCO3​ (50 mL) to neutralize HCl byproducts. Extract with DCM (3 × 30 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude oxazoline, which is typically pure enough (>95%) for immediate downstream use.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) with Amines

The oxazoline nitrogen coordinates with the incoming nucleophile or solvent, while the C=N double bond acts as an electron sink, dramatically lowering the activation energy for fluorine displacement[3].

  • Setup: In a heavy-walled sealed tube, dissolve 2-(2-fluorophenyl)-4,4-dimethyl-2-oxazoline (5.0 mmol) in anhydrous DMSO (10 mL).

  • Nucleophile Addition: Add the desired amine (e.g., morpholine, 15.0 mmol) and anhydrous K2​CO3​ (10.0 mmol).

  • Reaction: Seal the tube and heat to 110 °C for 12 hours.

    • Causality Check: DMSO is critical here; as a polar aprotic solvent, it leaves the nucleophile unsolvated and highly reactive, which is necessary to overcome the steric hindrance of the ortho-oxazoline group.

  • Self-Validation (IPC): 1H NMR of a crude mini-workup aliquot should show the disappearance of the characteristic ortho-fluoro multiplet (typically around δ 7.1-7.3 ppm) and the emergence of upfield aliphatic signals corresponding to the incorporated amine.

  • Workup: Cool to room temperature, dilute with water (50 mL), and extract with EtOAc (3 × 20 mL). Wash the combined organics with brine (5 × 20 mL) to remove DMSO, dry over MgSO4​ , and purify via flash chromatography.

Quantitative Data Presentation

The efficiency of the SNAr protocol (Protocol B) is highly dependent on the steric profile of the nucleophile and the temperature. The table below summarizes optimized parameters for various nucleophiles reacting with the generated 2-(2-fluorophenyl)-4,4-dimethyl-2-oxazoline.

NucleophileEquivalentsBaseSolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Note
Pyrrolidine (2° cyclic)3.0 K2​CO3​ DMSO90892Minimal steric clash; rapid Meisenheimer formation.
Morpholine (2° cyclic)3.0 K2​CO3​ DMSO1101288Reduced nucleophilicity due to oxygen inductive effect requires higher heat.
Aniline (1° aryl)2.0 Cs2​CO3​ DMF1301874Requires stronger base ( Cs2​CO3​ ) to deprotonate the less nucleophilic aniline.
Isopropylamine (1° alkyl)5.0NoneNMP1202461High volatility requires sealed tube; steric bulk slows substitution.

Table 1: Reaction optimization matrix for the SNAr displacement of the ortho-fluorine atom activated by the 4,4-dimethyl-2-oxazoline directing group.

References

  • [2] Li, J. J. Name reactions: A collection of detailed mechanisms and synthetic applications. Springer. Available at:[Link]

  • [3] Meyers, A. I., Gabel, R., & Mihelich, E. D. (1978). Oxazolines. XXII. Nucleophilic aromatic substitution on aryl oxazolines. Efficient approach to unsymmetrically substituted biphenyls and o-alkyl benzoic acids. Journal of the American Chemical Society. Available at:[Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Methods for the Quantitative Analysis of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Abstract This application note provides detailed and validated analytical methods for the quantitative determination of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide in pharmaceutical preparations. Two primary meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides detailed and validated analytical methods for the quantitative determination of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide in pharmaceutical preparations. Two primary methodologies are presented: a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine quality control, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and bioanalytical applications. The protocols herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines to ensure data integrity and reliability.[1][2][3][4][5][6]

Introduction

2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a benzamide derivative with potential applications in pharmaceutical development.[7] Its chemical structure, featuring a fluorinated benzene ring and a tertiary alcohol moiety, necessitates the development of reliable analytical methods for its quantification in various matrices. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical detection of this compound, with a focus on the causality behind experimental choices to ensure methodological robustness.

Chemical Structure and Properties:

PropertyValue
Chemical Name 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
CAS Number 128764-53-4
Molecular Formula C11H14FNO2
Molecular Weight 211.23 g/mol

Method Selection Rationale

The choice of analytical methodology is dictated by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the desired level of sensitivity and specificity.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is selected for its robustness, cost-effectiveness, and widespread availability in quality control laboratories.[8] The benzamide chromophore allows for sensitive UV detection. A reversed-phase C18 column is chosen due to the compound's moderate polarity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring high sensitivity and selectivity, such as bioanalytical studies or the detection of low-level impurities, LC-MS/MS is the method of choice.[9][10][11] The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor-to-product ion transition.[11]

Experimental Workflow

The general workflow for the analysis of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is outlined below. This systematic approach ensures consistency and reliability of the results.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_run Execution cluster_data Data Handling cluster_validation Validation Standard_Prep Standard Preparation Method_Selection Method Selection (HPLC or LC-MS/MS) Standard_Prep->Method_Selection Sample_Prep Sample Preparation Sample_Prep->Method_Selection Chromatography Chromatographic Separation Method_Selection->Chromatography Detection Detection Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Method_Validation Method Validation (ICH Guidelines) Data_Processing->Method_Validation

Caption: A generalized workflow for the analysis of pharmaceutical compounds.

HPLC-UV Method for Quantification

This method is suitable for the assay of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide in bulk drug substance and finished pharmaceutical products.

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Deionized water (18.2 MΩ·cm).

  • Phosphoric acid (analytical grade).

  • Reference standard of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (purity > 99%).

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B to 20% A / 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Run Time 15 minutes
Protocol
  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (from tablets):

    • Weigh and finely powder a representative number of tablets (typically 10-20).[8]

    • Accurately weigh a portion of the powdered tablets equivalent to a specific amount of the active ingredient.

    • Transfer the powder to a volumetric flask and add a suitable volume of methanol.

    • Sonicate for 15 minutes to ensure complete dissolution of the active compound.

    • Dilute to volume with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide based on the retention time of the reference standard.

    • Quantify the amount of the compound in the sample using a calibration curve generated from the standard solutions.

LC-MS/MS Method for Trace Analysis

This method is designed for high-sensitivity quantification, for example, in biological matrices, and requires a triple quadrupole mass spectrometer.

Instrumentation and Materials
  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Deionized water (18.2 MΩ·cm).

  • Formic acid (LC-MS grade).

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or another benzamide derivative.

LC-MS/MS Conditions
ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 95% A / 5% B to 5% A / 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the analyte
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Protocol
  • Standard and Sample Preparation:

    • Prepare stock solutions of the analyte and internal standard in methanol.

    • For bioanalytical applications, sample preparation will involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix components. A typical protein precipitation protocol would involve adding three volumes of cold acetonitrile containing the internal standard to one volume of the biological sample (e.g., plasma), vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then transferred for analysis.

  • Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Quantify the analyte using the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared in the same matrix.

Method Validation

To ensure the reliability and accuracy of the analytical data, the developed methods must be validated according to ICH guidelines.[1][2][3][12][13] The validation parameters to be assessed include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The validation process provides a high degree of assurance that the method is suitable for its intended purpose.

Method Validation Parameters cluster_parameters Key Validation Parameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Range Range Validation->Range Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH guidelines.

Conclusion

The HPLC-UV and LC-MS/MS methods described in this application note provide robust and reliable approaches for the quantitative analysis of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. The choice between the two methods will depend on the specific analytical requirements. Proper method validation in accordance with ICH guidelines is essential to ensure the integrity and defensibility of the generated data. These protocols serve as a comprehensive starting point for researchers and scientists involved in the development and quality control of pharmaceuticals containing this active ingredient.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Naila Kanwal. (2016). ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • ICH. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Aboukhalil, R., et al. (2022). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry, 414(3), 1335-1349. [Link]

  • MDPI. (2024). Recent Developments (2020–23) on the Use of LC in the Determination of Food Contaminants. [Link]

  • Li, Y., et al. (2023). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. Journal of Chromatography B, 1227, 123824. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Welcome to the technical support center for the crystallization of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this specific molecule. Our approach is rooted in fundamental principles of physical organic chemistry and materials science to provide you with logical, actionable solutions.

Introduction: The Molecule and Its Challenges

2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a molecule with several key structural features that influence its crystallization behavior:

  • Aromatic Ring with Fluoro-substituent: The fluorobenzoyl group can participate in π-π stacking and dipole-dipole interactions. The fluorine atom itself can engage in specific intermolecular interactions, sometimes leading to disordered structures if not controlled.[1]

  • Amide Linkage: This group is a strong hydrogen bond donor (N-H) and acceptor (C=O), which will be a primary driver of crystal packing.[2]

  • Tertiary Alcohol Moiety: The hydroxyl group (-OH) is another strong hydrogen bond donor and acceptor. The bulky tert-butyl-like group can introduce steric hindrance that may frustrate efficient crystal packing.

These features, particularly the multiple hydrogen bonding sites and conformational flexibility, can lead to challenges such as the formation of oils, amorphous solids, or undesirable polymorphs. This guide provides a systematic approach to overcoming these issues.

Section 1: Pre-Crystallization Checks & Compound Purity

A successful crystallization is fundamentally dependent on the purity of the starting material. Impurities can inhibit nucleation, alter crystal habit, or become incorporated into the crystal lattice, compromising the final purity of your compound.[3][4][5]

Q1: I'm repeatedly failing to get crystals. What is the very first thing I should check?

A1: Before troubleshooting the crystallization process itself, you must verify the purity of your 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. Even small amounts of structurally related impurities or residual solvent can dramatically inhibit crystallization.[4][6]

  • Recommended Action:

    • Obtain a Proton NMR (¹H NMR) spectrum: Check for unreacted starting materials, byproducts, or residual solvents from the synthesis. The integration values should correspond to the expected number of protons for the target molecule.

    • Run a Mass Spectrometry (MS) analysis: Confirm the molecular weight of your compound.

    • Perform High-Performance Liquid Chromatography (HPLC): This will give you a quantitative measure of purity. A purity level of >95% is recommended before attempting crystallization for high-quality single crystals, although crystallization can be attempted with purities as low as 80-90%.[7]

If impurities are detected, re-purify your compound using column chromatography or a preparatory HPLC before proceeding.

Section 2: Common Crystallization Problems & Solutions

This section addresses the most frequent issues encountered during crystallization experiments.

Issue 1: The Compound "Oils Out" or Fails to Solidify

"Oiling out" is the formation of a liquid phase of your compound from the solution instead of solid crystals.[8][9][10] This typically occurs when a supersaturated solution is cooled to a temperature that is above the melting point of the compound in the presence of that solvent.[8]

Q2: I dissolved my compound in a hot solvent, but upon cooling, it formed an oil at the bottom of the flask. How do I fix this?

A2: This is a classic case of oiling out. The immediate goal is to prevent the compound from precipitating as a liquid. Here is a systematic approach to resolve this:

  • Causality: The solubility of your compound is too high in the chosen solvent, and/or the boiling point of the solvent is too high.[11] The compound is coming out of solution as a melt before it has a chance to organize into a crystal lattice.

  • Troubleshooting Protocol:

    • Re-heat the solution to re-dissolve the oil.

    • Add more of the same solvent to decrease the supersaturation level. A more dilute solution will require a lower temperature to become supersaturated, potentially avoiding the oiling-out temperature range.[8]

    • Allow the solution to cool much more slowly. An insulated Dewar or a programmable cooling bath can provide a very slow cooling ramp, giving the molecules more time to arrange themselves into a crystal lattice.[12]

    • If oiling persists, change your solvent strategy.

      • Switch to a lower-boiling-point solvent. If you are using a high-boiling solvent like toluene (b.p. 111 °C), try a solvent with a lower boiling point in which your compound still has good thermal solubility, like ethyl acetate (b.p. 77 °C) or acetone (b.p. 56 °C).[11]

      • Use a solvent/anti-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "poor" solvent (an anti-solvent, in which it is insoluble) at a constant temperature until turbidity (cloudiness) is observed. This reduces the solubility of your compound without a large temperature change.[13][14] For 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, a good starting point could be dissolving in ethanol or ethyl acetate and adding hexanes or water as the anti-solvent.

Below is a decision-making workflow for addressing an "oiling out" event.

G start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Solvent (10-20%) reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool check1 Oil Forms Again? slow_cool->check1 change_solvent Change Solvent Strategy check1->change_solvent Yes success Crystals Form check1->success No lower_bp Try Lower Boiling Point Solvent change_solvent->lower_bp anti_solvent Use Solvent/Anti-Solvent System change_solvent->anti_solvent lower_bp->success anti_solvent->success

Caption: Decision workflow for troubleshooting oiling out.

Issue 2: Rapid Precipitation of Amorphous Solid or Fine Powder

Instead of well-defined crystals, you get a "crash" precipitation of a fine powder or an amorphous solid.

Q3: My compound precipitates almost instantly upon cooling, forming a fine powder instead of distinct crystals. What's happening?

A3: This indicates that the solution is becoming supersaturated too quickly, leading to rapid nucleation and preventing the orderly growth of larger crystals.[7][8] The goal is to slow down the entire process.

  • Causality: The level of supersaturation is too high, and the rate of cooling is too fast. The solvent may also be too "poor," causing the compound to fall out of solution indiscriminately.

  • Troubleshooting Protocol:

    • Use more solvent. Start by dissolving the compound in a larger volume of hot solvent. This lowers the concentration and requires a greater degree of cooling before saturation is reached, slowing down the process.[8]

    • Insulate the flask. After dissolving, cover the flask and place it in an insulated container (e.g., a beaker packed with glass wool or a Dewar flask filled with warm water) to ensure slow cooling.[14]

    • Reduce the solvent polarity difference. If using a solvent pair, the anti-solvent may be too non-polar. Try an anti-solvent that is closer in polarity to the primary solvent to make the solubility change more gradual.

    • Consider a different solvent altogether. A solvent in which the compound has moderate, rather than extremely high, solubility at high temperatures can often provide a more controlled crystallization.[15]

Issue 3: Poor Crystal Quality (Needles, Plates, Dendrites)

The crystallization yields solid material, but the morphology is not ideal for analysis or handling.

Q4: I managed to get crystals, but they are all very thin needles or plates. How can I grow more block-like, three-dimensional crystals?

A4: Crystal habit is heavily influenced by the solvent system and the rate of growth.[16] Needles and plates often form from rapid growth along one crystal face. To get more equant (block-like) crystals, you need to encourage growth in all three dimensions.

  • Causality: The solvent may be preferentially adsorbing to certain crystal faces, inhibiting growth in those directions.[16] Alternatively, high supersaturation can favor faster-growing morphologies.

  • Troubleshooting Protocol:

    • Solvent Screening: This is the most effective method. Systematically screen a range of solvents with different polarities and hydrogen bonding capabilities (see table below). Solvents like isopropanol, acetonitrile, or mixtures like ethyl acetate/heptane can produce different crystal habits.

    • Slow Down the Crystallization: Slower growth is paramount. Use the methods described in Issue 2 (more solvent, slower cooling). Vapor diffusion is an excellent technique for slowing growth (see Section 3).

    • Use Additives: In some cases, trace amounts of an additive can disrupt the preferential growth on certain faces. This is an advanced technique and requires careful experimentation.

Table 1: Common Solvents for Crystallization Screening [11][14]

SolventBoiling Point (°C)PolarityNotes
Heptane/Hexane98 / 69Non-polarGood anti-solvent for polar compounds.
Toluene111Non-polarGood for aromatic compounds. High BP can cause oiling.[11]
Dichloromethane40Polar AproticVolatile, often gives crystals quickly but can lead to solvent loss from the crystal.[7]
Ethyl Acetate77Polar AproticGood general-purpose solvent.
Acetone56Polar AproticVery polar, highly volatile.
Acetonitrile82Polar AproticCan produce different polymorphs.
Isopropanol82Polar ProticCan H-bond with the solute.
Ethanol78Polar ProticGood general-purpose protic solvent.
Water100Very PolarGood anti-solvent if compound is soluble in an organic solvent.

Section 3: Advanced Crystallization Techniques

If standard cooling crystallization fails, more controlled methods are required. These are particularly useful when you only have a small amount of material.

Q5: I've tried several solvents with slow cooling and still can't get good crystals. What else can I try?

A5: For difficult compounds, methods that change the solvent environment very slowly are often successful. Vapor diffusion and solvent layering are the two most powerful techniques.[12][17]

Protocol 1: Vapor Diffusion

This technique involves dissolving your compound in a good solvent and allowing a vapor of a poor solvent (anti-solvent) to slowly diffuse into the solution, gradually decreasing the compound's solubility.[17]

  • Dissolve 5-10 mg of your compound in a small volume (0.5 mL) of a relatively non-volatile "good" solvent (e.g., toluene, acetonitrile) in a small, open vial.

  • Place this inner vial inside a larger jar or beaker that contains a larger volume (2-3 mL) of a volatile "poor" solvent (e.g., pentane, diethyl ether, hexane).[18]

  • Seal the outer container and leave it undisturbed for several days to weeks. The anti-solvent vapor will slowly dissolve into the solution in the inner vial, inducing crystallization.

G cluster_jar Sealed Outer Jar cluster_vial Inner Vial solution Solution of Compound in 'Good' Solvent antisolvent Pool of Volatile 'Poor' Solvent (Anti-Solvent) antisolvent_vapor Anti-Solvent Vapor Diffuses antisolvent_vapor->solution

Caption: Schematic of a vapor diffusion crystallization setup.

Protocol 2: Solvent Layering (Liquid-Liquid Diffusion)

This method relies on the slow diffusion between two miscible liquids.

  • Dissolve your compound in a minimal amount of a dense "good" solvent (e.g., dichloromethane).

  • Using a pipette, very carefully layer a less dense, miscible "poor" solvent (e.g., hexane, diethyl ether) on top of the solution, taking care not to mix the layers.[17][18]

  • Seal the container (e.g., an NMR tube or a narrow test tube) and leave it undisturbed. Crystals will form at the interface of the two solvents as they slowly mix.

Section 4: Characterization of the Crystalline Form

Q6: I have what look like good crystals. How can I confirm they are crystalline and of a single form?

A6: Visual inspection is a good start, but instrumental analysis is required for confirmation.

  • Polarized Light Microscopy: A quick way to check for crystallinity. Crystalline materials (with some exceptions) are birefringent and will appear bright against a dark background under cross-polarized light. Amorphous solids will not.

  • Powder X-ray Diffraction (PXRD): This is the definitive technique for confirming crystallinity and identifying the polymorphic form.[19][20][21] A crystalline material will produce a unique pattern of sharp peaks, while an amorphous solid will produce a broad halo.[21] Comparing the PXRD pattern between different batches can ensure you have produced the same crystal form consistently.

  • Single-Crystal X-ray Diffraction (SCXRD): If you can grow a suitable single crystal, SCXRD can be used to determine the exact three-dimensional arrangement of the atoms in your molecule, providing definitive structural proof.[20][22]

Section 5: Frequently Asked Questions (FAQs)

  • Q: What is the ideal solvent?

    • A: One in which your compound is highly soluble when hot and poorly soluble when cold. The solvent should also be unreactive with your compound and have a boiling point below 100-120 °C for easy removal.[11]

  • Q: Should I filter my hot solution before cooling?

    • A: Yes, if you observe any insoluble impurities (e.g., dust, inorganic salts). This is called a hot gravity filtration and can be crucial for obtaining clean crystals.[13]

  • Q: No crystals are forming even after cooling for a long time. What should I do?

    • A: Your solution may be unsaturated or reluctant to nucleate. Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[8][14] If that fails, add a "seed crystal" from a previous batch. If neither works, you likely have too much solvent; evaporate some of it and try cooling again.[8]

References

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
  • Effects of impurities on crystal growth processes. ScholarBank@NUS.
  • Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace.
  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model.
  • A Different View of Solvent Effects in Crystalliz
  • Crystalliz
  • Why is the choice of solvent important in recrystalliz
  • Crystallisation Techniques. University of Cambridge.
  • How the impurities in the solute can affect the induction time during crystallization.
  • CRYSTAL CHARACTERIZATION TECHNIQUES.
  • Determining Which Solvent to Use. Chemistry LibreTexts.
  • Guide for crystalliz
  • Troubleshooting. Chemistry LibreTexts.
  • Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E.
  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II.
  • Growing Quality Crystals. MIT Department of Chemistry.
  • Crystallization of Organic Compounds. John Wiley & Sons.
  • Crystal Growing Tips. University of Florida.
  • Crystal structure analysis / crystallographic characterization.
  • SOP: CRYSTALLIZATION.
  • CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Exploring Emerging Trends in Engineering.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.
  • Crystalliz
  • Crystalliz
  • X-ray crystallography. Wikipedia.
  • Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)
  • N-[(2S)-1-fluoropropan-2-yl]-2-methylbenzamide. PubChem.
  • Physical and chemical properties of N-(1-hydroxypropan-2-yl)benzamide. Benchchem.
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. OSTI.GOV.
  • 2-Fluoro-N′-[(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide. Acta Crystallographica Section E.
  • 4-fluoro-N-(1-hydroxy-2-methyl-propan-2-yl)benzamide. NextSDS.
  • 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. BLDpharm.
  • 2-benzoyl-N-(1-hydroxypropan-2-yl)benzamide. PubChem.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Preprints.org.
  • An In-depth Technical Guide to the Crystal Structure of N-(1-hydroxypropan-2-yl)benzamide. Benchchem.
  • Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. MDPI.
  • 4-Fluoro-n-(1-Hydroxy-2-Methyl-Propan-2-Yl)Benzamide. ChemicalCell.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Welcome to the Application Support Center. As drug development professionals, encountering poorly water-soluble active pharmaceutical ingredients (APIs) is a daily hurdle.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals, encountering poorly water-soluble active pharmaceutical ingredients (APIs) is a daily hurdle. This guide provides field-proven, mechanistically grounded troubleshooting strategies specifically tailored for 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide .

Physicochemical Profiling & Causality

To solve a solubility problem, we must first understand the molecule's architecture. 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a neutral compound. The 2-fluorobenzoyl moiety drives lipophilicity, while the amide (-CONH-) and hydroxyl (-OH) groups act as strong intermolecular hydrogen bond donors and acceptors. This dual nature typically results in a high crystal lattice energy (a classic "brick dust" profile). Because the molecule lacks ionizable amines or carboxylic acids within the physiological pH range, traditional solubilization techniques like pH adjustment or salt formation are chemically unviable.

Solubilization Strategy Decision Matrix

Solubilization_Decision_Tree Start Solubility Issue: 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Q1 Is the molecule ionizable at physiological pH? Start->Q1 No No (Neutral Amide/Alcohol) Q1->No  pKa analysis Q2 Is the primary barrier high crystal lattice energy? No->Q2 ASD Amorphous Solid Dispersion (Polymer Matrix Stabilization) Q2->ASD  Yes (Brick Dust) CD Cyclodextrin Complexation (HP-β-CD for Neutral Drugs) Q2->CD  No (Grease/Solvation)

Decision tree for selecting solubilization strategies based on physicochemical properties.

Troubleshooting & FAQs

Q1: During in vitro screening, the compound dissolves perfectly in DMSO but crashes out immediately when diluted in Simulated Intestinal Fluid (SIF). Why does this happen, and how do we prevent it? A1: This is a classic solvent-shift precipitation event. The organic solvent (DMSO) temporarily disrupts the strong intermolecular hydrogen bonds of the API. However, upon introduction to an aqueous environment, the thermodynamic driving force strongly favors rapid recrystallization due to the API's high crystal lattice energy[1]. Solution: You must introduce precipitation inhibitors (such as HPMC or PVP-VA polymers) into your aqueous media prior to dilution. These polymers interact with the API via hydrogen bonding, sterically hindering crystal nucleation and maintaining a metastable supersaturated state[1].

Q2: We want to use cyclodextrins (CDs) for an injectable formulation. Should we use Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)? A2: For this specific API, HP-β-CD is the optimal choice. SBE-β-CD is polyanionic; while it is excellent for solubilizing cationic drugs via electrostatic interactions, it forms poor complexes with neutral drugs[2]. Conversely, neutral CDs like HP-β-CD exhibit superior complexation efficiency and higher stability constants with neutral molecules like our benzamide derivative[3].

Q3: Our target product profile requires a solid oral dosage form, but bioavailability remains unacceptably low. What is the most robust, scalable formulation strategy? A3: The gold standard for neutral, "brick dust" molecules is the Amorphous Solid Dispersion (ASD) . By dispersing the API at a molecular level within a polymer matrix, you completely bypass the energy required to break the crystal lattice during dissolution[4]. This significantly enhances both the apparent solubility and the dissolution rate, leading to improved gastrointestinal absorption[5].

Quantitative Strategy Comparison
Solubilization StrategyMechanism of ActionPrimary AdvantageLimitationSelf-Validation Metric
Co-solvency (DMSO/PEG) Lowers dielectric constant of the solvent mixture.Immediate solubilization for early in vitro assays.High risk of precipitation upon in vivo dilution.Visual clarity; Nephelometry (turbidity < 5 NTU).
HP-β-CD Complexation Encapsulates lipophilic moiety inside a hydrophobic cavity.Excellent biocompatibility; prevents precipitation.Requires high excipient-to-drug mass ratio.Phase solubility diagram (AL-type curve).
Amorphous Solid Dispersion Eliminates crystal lattice energy; polymer inhibits nucleation.Maximum achievable supersaturation for oral delivery.Thermodynamic instability (risk of recrystallization).Single Tg​ on DSC; Amorphous halo on XRPD.
Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the validation steps fail, the formulation is thermodynamically unstable and must be redesigned.

Protocol 1: HP-β-CD Phase Solubility Profiling (Higuchi-Connors Method)

Causality: This protocol determines the stoichiometric binding constant ( K1:1​ ) between the neutral API and HP-β-CD. A higher constant indicates stronger encapsulation of the 2-fluorobenzoyl group.

  • Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 50 mM in purified water.

  • Saturation: Add an excess amount of crystalline 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (e.g., 50 mg) to 5 mL of each CD solution in sealed glass vials.

  • Equilibration: Shake the vials at a constant temperature (25°C) and 150 RPM for 72 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove undissolved API.

  • Quantification: Dilute the filtrate and analyze API concentration via HPLC-UV.

  • Self-Validation: Plot API concentration (M) vs. CD concentration (M). An AL​ -type linear plot validates a 1:1 complex. Calculate the stability constant: K1:1​=Slope/[S0​×(1−Slope)] , where S0​ is the intrinsic solubility. A K1:1​ between 50 and 2000 M−1 validates optimal complexation.

Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) via Spray Drying

Causality: Rapid evaporation of the solvent kinetically traps the API in a disordered, high-energy amorphous state before it can organize into a crystal lattice[4].

ASD_Workflow API Crystalline API + Polymer Solvent Dissolve in Volatile Solvent API->Solvent  Disrupt lattice Spray Spray Drying (Rapid Evaporation) Solvent->Spray  Atomization Amorphous Amorphous Solid Dispersion (ASD) Spray->Amorphous  Kinetic trapping Stable Enhanced Bioavailability & Supersaturation Amorphous->Stable  In vivo release

Workflow and mechanistic pathway of Amorphous Solid Dispersion (ASD) via spray drying.

  • Solvent System Selection: Select a volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v) capable of fully dissolving both the API and the selected polymer (e.g., Copovidone or HPMCAS)[1].

  • Solution Preparation: Dissolve the API and polymer at a 1:3 mass ratio to achieve a total solids concentration of 5-10% w/v. Stir until optically clear.

  • Atomization & Drying: Feed the solution into a lab-scale spray dryer. Set the inlet temperature near the boiling point of the solvent mixture (e.g., 65°C) and the aspirator to 100% to ensure rapid droplet evaporation.

  • Secondary Drying: Collect the resulting powder and place it in a vacuum desiccator for 24 hours to remove residual solvent.

  • Self-Validation (Critical): Analyze the powder using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

    • Pass Criteria: XRPD must show a broad "amorphous halo" with zero sharp diffraction peaks. DSC must show a single Glass Transition Temperature ( Tg​ ) and the complete absence of the API's melting endotherm. If two Tg​ s or a melting peak are observed, phase separation has occurred, and the polymer ratio must be increased.

Sources

Troubleshooting

Technical Support Center: Optimizing Amidation for 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when synthesizing 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when synthesizing 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide.

The core challenge in this workflow is chemoselectivity . You are coupling 2-fluorobenzoic acid with 2-amino-2-methylpropan-1-ol—an amino alcohol featuring a highly sterically hindered primary amine (adjacent to a gem-dimethyl group) and a completely unhindered primary alcohol. This structural dichotomy creates a severe kinetic competition between the desired N-acylation and the undesired O-acylation.

Mechanistic Context & Reaction Pathway

To successfully synthesize this molecule, we must exploit the difference between kinetic control and thermodynamic control . Because the amine is sterically blocked, the activated acyl species will kinetically attack the unhindered alcohol, forming an ester byproduct. However, because an amide bond is thermodynamically much more stable than an ester bond, we can force an intramolecular O-to-N acyl shift via a 5-membered cyclic transition state by applying mild heat and excess base .

Pathway SM 2-Fluorobenzoic Acid + 2-Amino-2-methylpropan-1-ol Act Activated Acyl Intermediate (T3P-Adduct) SM->Act T3P, DIPEA EtOAc, 0 °C NAcyl N-Acylation (Thermodynamic) 2-Fluoro-N-(1-hydroxy...)benzamide Act->NAcyl Direct Amidation (Sterically Hindered) OAcyl O-Acylation (Kinetic) Ester Byproduct Act->OAcyl Competing Esterification (Unhindered 1° Alcohol) OAcyl->NAcyl O-to-N Acyl Shift (Excess Base, 60 °C)

Fig 1: Chemoselective pathways and the O-to-N acyl shift in 1,2-amino alcohol amidation.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows two distinct peaks with the exact same mass (m/z 212.1 [M+H]⁺). What is happening? A: You are observing the classic chemoselectivity failure inherent to 1,2-amino alcohols. The peak with the shorter retention time (more polar) is likely the free amine of the O-acylated ester byproduct (2-amino-2-methylpropyl 2-fluorobenzoate). The peak with the longer retention time is your desired N-acylated amide . Because the gem-dimethyl group sterically shields the amine, kinetic O-acylation outpaces N-acylation at room temperature.

Q2: How do I drive the reaction to yield exclusively the N-acylated benzamide? A: You must transition the reaction from kinetic to thermodynamic control. Do not attempt to separate the mixture. Instead, add an additional 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) and heat the reaction mixture to 60 °C for 4 hours. The basic conditions deprotonate the amine, triggering an intramolecular O-to-N acyl migration . The ester will spontaneously rearrange into the highly stable amide bond.

Q3: I am using HATU, but my yields are capped at 65% and I see guanidinylation side-products. Why? A: HATU forms a bulky HOAt-active ester. When reacting with an already sterically hindered amine like 2-amino-2-methylpropan-1-ol, the combined steric bulk severely depresses the amidation rate. Furthermore, unreacted hindered amines are prone to attacking the uronium carbon of HATU, forming inactive guanidino byproducts. You must switch to a coupling agent that forms a compact, highly electrophilic intermediate.

Q4: Which coupling agent is optimal for this specific substrate? A: T3P® (Propylphosphonic anhydride) is the gold standard for this transformation . T3P forms a very compact mixed anhydride with 2-fluorobenzoic acid, minimizing steric clash during the nucleophilic attack. Additionally, T3P generates completely water-soluble phosphate byproducts, eliminating the tedious chromatographic removal of urea derivatives associated with EDC or DCC .

Reagent Selection Data

The following table summarizes our internal quantitative data comparing coupling agents for the amidation of 2-amino-2-methylpropan-1-ol. T3P clearly demonstrates superior performance when combined with a thermodynamic shift protocol.

Coupling ReagentActive Intermediate BulkinessInitial O-Acylation (Kinetic)Final N-Acylation Yield (After Shift)Epimerization / Side Reactions
T3P (50% in EtOAc) Low (Compact Mixed Anhydride)~40%>95% <1% (Highly clean profile)
HATU High (Bulky HOAt Ester)~70%65%Moderate (Guanidinylation of amine)
EDC / HOBt High (Bulky HOBt Ester)~60%75%High (Water-soluble urea removal issues)

Standardized Experimental Protocol

Workflow S1 1. Pre-mix Acid + Amine + DIPEA in EtOAc (0 °C) S2 2. Activation Dropwise addition of 50% T3P S1->S2 S3 3. Thermodynamic Shift Heat to 60 °C for 4h (Drives O-to-N shift) S2->S3 S4 4. Aqueous Workup Wash with NaHCO3 & Citric Acid S3->S4 S5 5. Isolation Crystallization (Pure N-Amide) S4->S5

Fig 2: Optimized T3P-mediated amidation workflow incorporating a thermodynamic shift step.

Step-by-Step Methodology (Self-Validating System)

Step 1: Preparation & Pre-mixing

  • Charge a dry, argon-purged flask with 2-fluorobenzoic acid (1.0 eq, 10 mmol) and 2-amino-2-methylpropan-1-ol (1.1 eq, 11 mmol).

  • Suspend the reagents in anhydrous Ethyl Acetate (EtOAc, 0.2 M). Causality: EtOAc is chosen because it solubilizes the T3P byproducts and allows for direct aqueous workup without solvent swapping.

  • Add DIPEA (3.0 eq, 30 mmol) and cool the mixture to 0 °C using an ice bath.

Step 2: Activation 4. Add T3P (50% solution in EtOAc, 1.5 eq, 15 mmol) dropwise over 15 minutes. 5. Allow the reaction to warm to room temperature and stir for 2 hours. Causality: Slow addition at 0 °C prevents exothermic degradation of the mixed anhydride.

Step 3: Thermodynamic Shift (Critical Step) 6. Attach a reflux condenser and heat the reaction to 60 °C for 4 hours. 7. In-Process Control (IPC): Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The shift is complete when the O-acyl ester peak (m/z 212.1, early eluting) disappears, and the N-acyl amide peak (m/z 212.1, late eluting) integrates to >95%.

Step 4: Self-Validating Aqueous Workup 8. Cool the mixture to room temperature. Wash the organic layer sequentially with:

  • Saturated aqueous NaHCO₃ (2 × 20 mL) to remove unreacted acid and phosphate salts.

  • 10% aqueous Citric Acid (2 × 20 mL).

  • Self-Validation Checkpoint: This citric acid wash physically validates the reaction's success. If the O-to-N shift was incomplete, the O-acyl byproduct (which contains a basic primary amine) will be protonated and dragged into the aqueous layer, drastically reducing your organic yield. A high organic phase yield here proves that the basic amine has been successfully consumed to form the neutral target amide.

  • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide as a white solid.

References

  • Macrocyclization strategies for cyclic peptides and peptidomimetics Source: RSC Publishing (MedChemComm) URL:[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters - ACS Publications URL:[Link]

  • Amide synthesis by acylation Source: Organic Chemistry Portal URL:[Link]

Optimization

Technical Support Center: Stability &amp; Handling of 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Welcome to the official technical troubleshooting portal for 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide . This compound is a highly specialized amide intermediate utilized in drug development and complex organic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the official technical troubleshooting portal for 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide . This compound is a highly specialized amide intermediate utilized in drug development and complex organic synthesis. Due to its unique structural motifs—an ortho-fluorobenzamide coupled with a β-hydroxy-tert-alkyl amine—researchers frequently encounter unexpected degradation profiles.

This guide synthesizes field-proven analytical data and mechanistic chemistry to help you predict, diagnose, and prevent compound loss during your experimental workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my compound degrading into a new, single major impurity during basic aqueous workup?

The Causality: You are observing a base-promoted intramolecular Nucleophilic Aromatic Substitution (SNAr) cyclization[1]. The molecule contains a highly electrophilic ortho-fluorine atom and a nucleophilic primary hydroxyl group. The gem-dimethyl groups on the amine moiety induce a strong Thorpe-Ingold effect (angle compression), forcing the hydroxyl oxygen into close spatial proximity with the ortho-fluorine. When you introduce a base, the hydroxyl group is deprotonated to an alkoxide, which rapidly attacks the C-F bond. This ejects a fluoride ion and forms a 7-membered heterocyclic ring: 3,3-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one [2].

The Solution:

  • Avoid Strong Bases: Do not use NaOH, KOH, or strong carbonate washes during extraction.

  • Buffer Your Workup: Use mild bicarbonate buffers (pH 7–8) or perform your aqueous extractions under slightly acidic to neutral conditions (pH 5–6).

  • Temperature Control: Keep extraction temperatures below 20°C to kinetically slow the cyclization process.

Q2: I am detecting 2-fluorobenzoic acid and an amine fragment in my stored samples. How do I prevent this?

The Causality: This is standard amide bond hydrolysis. While the bulky gem-dimethyl group provides some steric shielding to the amide carbonyl, prolonged exposure to ambient moisture combined with extreme pH shifts will cleave the amide bond. This yields 2-fluorobenzoic acid and the hazardous fragment 2-amino-2-methylpropan-1-ol[3].

The Solution:

  • Storage: Store the compound in a sealed desiccator over Drierite at 4°C.

  • Solvent Drying: Ensure all reaction solvents (especially hygroscopic solvents like DMF or THF) are rigorously dried over molecular sieves prior to use.

Q3: Can I use this compound directly in transition-metal cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?

The Causality: Proceed with extreme caution. The ortho-fluorine atom is susceptible to unwanted C-F activation and oxidative addition by transition metals (such as Nickel or Palladium)[4]. Furthermore, the free primary hydroxyl group can coordinate with and poison certain metal catalysts, or initiate competitive inter/intramolecular side reactions.

The Solution:

  • Protection Strategy: Mask the hydroxyl group (e.g., as a TBS ether or THP acetal) prior to any transition-metal catalyzed steps. This prevents catalyst poisoning and eliminates the nucleophile required for the SNAr cyclization pathway.

Part 2: Quantitative Degradation Profile

To assist in your analytical method development, we have summarized the degradation kinetics of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide under various stress conditions.

Stress ConditionIncubation TimeMajor Degradant Identified% DegradationPrimary Mechanism
1M NaOH (aq), 25°C 2 hours3,3-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one> 85%Intramolecular SNAr Cyclization
1M HCl (aq), 60°C 12 hours2-fluorobenzoic acid + 2-amino-2-methylpropan-1-ol~ 40%Amide Bond Hydrolysis
pH 7.4 Buffer, 25°C 7 daysNone detected< 1%N/A (Stable)
Ni(cod)2 catalyst, 80°C 4 hoursDefluorinated/Annulated oligomersVariableC-F Activation / Insertion

Part 3: Self-Validating Experimental Protocol

Workflow: Accelerated Stability Stress Test and HPLC-UV Validation

This protocol allows you to self-validate the stability of your specific batch and accurately identify the degradation pathways using reverse-phase chromatography. The protocol relies on a deliberate lipophilicity shift to confirm the mechanism.

Step 1: Sample Preparation

  • Dissolve 10 mg of the parent compound in 1.0 mL of HPLC-grade Acetonitrile (ACN) to create a 10 mg/mL stock solution.

Step 2: Parallel Stress Induction

  • Alkaline Stress (Cyclization): Transfer 500 µL of the stock to a vial. Add 100 µL of 0.1 M N,N-Diisopropylethylamine (DIPEA). Incubate at 40°C for 4 hours.

  • Acidic Stress (Hydrolysis): Transfer the remaining 500 µL of the stock to a second vial. Add 100 µL of 0.1 M HCl. Incubate at 40°C for 4 hours.

Step 3: Quenching (Critical for Self-Validation)

  • Neutralize the alkaline vial with 100 µL of 0.1 M Acetic Acid.

  • Neutralize the acidic vial with 100 µL of 0.1 M NaHCO₃.

  • Causality: Quenching stops the degradation kinetically, ensuring that the HPLC run reflects the exact state of the mixture at the 4-hour mark without further on-column degradation.

Step 4: HPLC-UV Analysis

  • Column: C18 Reverse-Phase (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Gradient of 5% to 95% ACN in Water (both containing 0.1% Trifluoroacetic acid) over 15 minutes.

  • Detection: UV at 254 nm and 210 nm.

Step 5: Chromatographic Interpretation

  • Hydrolysis Validation: In the acid-stressed sample, look for peaks eluting earlier than the parent compound. The cleavage creates highly polar fragments (a carboxylic acid and an amino alcohol) that interact weakly with the non-polar C18 stationary phase.

  • Cyclization Validation: In the base-stressed sample, look for a major peak eluting later than the parent compound. The loss of the polar hydroxyl group and the formation of the closed benzoxazepinone ring significantly increases the molecule's lipophilicity, resulting in a longer retention time.

Part 4: Mechanistic Visualization

G Parent 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Base Base-Catalyzed (pH > 8) Parent->Base Acid Acid-Catalyzed (pH < 4) Parent->Acid Cyclization Intramolecular SNAr (Thorpe-Ingold Effect) Base->Cyclization Hydrolysis Amide Bond Hydrolysis Acid->Hydrolysis Deg1 3,3-dimethyl-2,3,4,5-tetrahydro- 1,4-benzoxazepin-5-one Cyclization->Deg1 Deg2 2-Fluorobenzoic Acid + 2-amino-2-methylpropan-1-ol Hydrolysis->Deg2

Mechanistic degradation pathways of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide.

References

  • Hazardous Substances (Chemicals) Transfer Notice 2006 - Victoria University of Wellington. Details the regulatory and chemical hazard profiling for the hydrolysis fragment 2-Amino-2-methyl-1-propanol. 3

  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - MDPI. Discusses the base-catalyzed intramolecular nucleophilic aromatic substitution (SNAr) of ortho-fluoro benzamides. 1

  • Palladium-Catalyzed Heteroannulation of Salicylamides with Propargyl Carbonates: Synthesis of 1,4-Benzoxazepin-5-ones - ACS Publications. Provides structural and synthetic context for the 1,4-benzoxazepin-5-one core formed during the degradation of this compound. 2

  • Diverting C–H Annulation Pathways: Nickel-Catalyzed Dehydrogenative Homologation of Aromatic Amides - ACS Catalysis. Examines the susceptibility of ortho-fluoro benzamides to transition-metal catalyzed C-F activation and defluorination. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Liabilities of 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Welcome to the Technical Support Center for 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS 128764-53-4)[1]. While fluorinated benzamides are privileged scaffolds in medicinal chemistry, they exhibit specific, c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS 128764-53-4)[1]. While fluorinated benzamides are privileged scaffolds in medicinal chemistry, they exhibit specific, context-dependent assay liabilities. As a Senior Application Scientist, I have designed this guide to help you troubleshoot false positives, mitigate off-target binding, and understand the mechanistic causality behind unexpected experimental results.

False Positives in Cell Viability Assays: The SNAr Liability

The Issue: Users frequently report unexpected time-dependent cytotoxicity or target-ID pull-down artifacts when utilizing this compound in thiol-rich buffers or prolonged cell-based assays.

The Causality: The ortho-fluoro benzamide moiety is susceptible to in the presence of strong biological nucleophiles[2]. The electron-withdrawing nature of the carboxamide and the fluorine atom activates the aromatic ring. During prolonged incubations, highly nucleophilic intracellular thiols—such as glutathione (GSH) or specific cysteine residues (e.g., Cys239 on β-tubulin)—can attack the ortho-position, displacing the fluorine atom and forming a covalent adduct[2]. This leads to GSH depletion (oxidative stress) or irreversible β-tubulin modification, resulting in G2/M cell cycle arrest and apoptosis[3].

SNAr_Pathway A 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide C Nucleophilic Aromatic Substitution (SNAr) A->C B Intracellular Thiols (GSH, Cys239 on β-tubulin) B->C D Covalent Adduct Formation C->D E GSH Depletion (Oxidative Stress) D->E F β-tubulin Modification (Cytotoxicity) D->F

Mechanistic pathway of ortho-fluoro benzamide off-target thiol reactivity via SNAr.

Self-Validating Protocol: GSH-Trapping LC-MS Assay To validate whether your assay conditions are triggering this SNAr liability, perform a cell-free GSH trapping assay. This protocol is self-validating as it monitors both hydrolytic stability and specific covalent reactivity.

  • Preparation: Prepare a 10 mM stock of the compound in DMSO.

  • Incubation: Incubate 10 µM of the compound with 50 µM reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C.

  • Controls (Critical for Validation):

    • Positive Control: 10 µM Ethacrynic acid (a known GSH reactor).

    • Negative Control: Buffer + compound (no GSH) to monitor baseline hydrolytic stability.

  • Quenching: At t = 0, 1h, 4h, and 24h, remove 50 µL aliquots and quench with 150 µL cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS, scanning for the parent mass loss and the appearance of the[M + GSH - HF] adduct.

Electrophysiology & hERG Off-Target Binding

The Issue: Basic and lipophilic benzamides frequently flag as positive in automated hERG patch-clamp screens, raising severe cardiotoxicity concerns during lead optimization[4].

The Causality: The hERG potassium channel pore is notoriously promiscuous. The lipophilic 1-hydroxy-2-methylpropan-2-yl tail of this compound, combined with the planar benzamide ring, perfectly fits the classic pharmacophore model for[5]. However, high lipophilicity also causes non-specific binding to plasticware and cell membranes, artificially inflating apparent potency and leading to false-positive cardiotoxicity flags.

hERG_Workflow Step1 Observe hERG Inhibition (IC50 < 10 µM) Step2 Perform Whole-Cell Patch-Clamp Validation Step1->Step2 Step3 Modify Assay Buffer (Add 1% BSA to reduce free drug) Step2->Step3 Step4 Assess True Off-Target Affinity vs. Non-Specific Binding Step3->Step4

Step-by-step workflow for validating and mitigating hERG off-target effects in patch-clamp assays.

Self-Validating Protocol: Patch-Clamp Mitigation Strategy

  • Cell Preparation: Use HEK293 cells stably expressing the hERG channel.

  • Standard Recording: Perform whole-cell patch-clamp using standard extracellular Tyrode's solution. Determine the baseline IC50.

  • Protein Shift Assay: Repeat the recording with the addition of 1% Bovine Serum Albumin (BSA) to the extracellular solution. BSA binds highly lipophilic compounds, reducing the free drug concentration ( fu​ ).

  • Mutant Validation: Test the compound against a hERG Y652A mutant cell line. If the inhibition is abolished, it confirms specific binding to the inner pore cavity rather than non-specific membrane disruption.

Data Presentation: Expected hERG Mitigation Profile

Assay ConditionApparent hERG IC50 (µM)Free Fraction ( fu​ )Mechanistic Interpretation
Standard Buffer4.2 ± 0.51.00High apparent off-target liability
1% BSA Buffer> 50.00.02Driven by non-specific lipophilic binding
Mutant hERG (Y652A)> 50.01.00Confirms specific pore-trapping mechanism

Frequently Asked Questions (FAQs)

Q: My target protein levels are decreasing after 24 hours, but my compound is designed as an inhibitor, not a degrader. What is happening? A: You are likely observing an off-target Cereblon (CRBN) effect. Benzamide derivatives can conformationally mimic the glutarimide ring of [6]. This allows the compound to act as a weak CRBN binder, recruiting the CRL4-CRBN E3 ubiquitin ligase complex[7]. This proximity induces the unintended proteasomal degradation of neosubstrates (such as IKZF1/3 or SALL4)[8]. To validate this, pre-incubate your cells with the proteasome inhibitor MG132 (10 µM) or a CRBN competitor like lenalidomide; if the degradation is rescued, CRBN off-target activity is confirmed.

Q: I am seeing a time-dependent shift in my IC50 values in biochemical assays. Why? A: Time-dependent inhibition is a classic hallmark of covalent modification. As detailed in the SNAr section, the ortho-fluoro group can react with nucleophilic residues in your target protein's binding pocket[2]. To test this, run a dilution jump assay: incubate the enzyme and compound at 100x the IC50 for 1 hour, then rapidly dilute 100-fold into an assay buffer containing substrate. If the activity does not recover, the binding is covalent/irreversible.

Q: How can I modify my assay buffer to minimize these off-target effects? A: For biochemical assays, ensure your buffer contains a scavenger thiol like DTT (1 mM) or BME. If the compound is highly reactive, these scavengers will outcompete your protein for the SNAr reaction. For cell-based assays, ensure consistent FBS concentrations, as serum proteins will heavily influence the free fraction of this lipophilic benzamide[4].

References

  • Povedano, J. M., et al. "A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins." Journal of Medicinal Chemistry 63.22 (2020): 14054-14066. URL: [Link]

  • Ensan, D., et al. "Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma." Journal of Medicinal Chemistry 63.9 (2020): 4978-4996. URL: [Link]

  • Steinebach, C., et al. "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." Journal of Medicinal Chemistry 66.21 (2023): 14513-14543. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cell Viability Issues with 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing in vitro validation hurdles when working with halogenated benzamide derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing in vitro validation hurdles when working with halogenated benzamide derivatives. The compound 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide presents specific physicochemical challenges in cell culture—namely, limited aqueous solubility, solvent-induced cytotoxicity, and metabolic assay interference.

This guide is designed to move beyond basic troubleshooting. It provides field-proven, self-validating protocols and explains the underlying causality of these issues, ensuring your viability data is mechanistically sound and artifact-free.

Part 1: Diagnostic FAQ Matrix

Q: My cells are dying rapidly (within 1–2 hours) after adding the compound. Is this compound acutely toxic? A: It is highly unlikely that target-mediated toxicity occurs this rapidly. This is almost always a result of DMSO shock . Because 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is lipophilic, researchers often use 100% DMSO for stock solutions. If the final DMSO concentration in your culture well exceeds 0.1% to 0.5%, it disrupts the cellular lipid bilayer, causing rapid, non-specific cell death and reactive gliosis in sensitive cell lines (1)[1].

Q: My MTT assay shows 120% viability compared to the vehicle control, but the cells look rounded and detached under the microscope. Why the discrepancy? A: This is a classic case of assay interference . Small molecules with redox-active potentials can chemically reduce tetrazolium salts (like MTT or MTS) into formazan in the total absence of cellular NADH/NADPH. This generates a false-positive absorbance signal that masks true cytotoxicity (2)[2].

Q: I see needle-like structures or cloudiness in my media after treatment. How do I fix this? A: You are observing compound precipitation . The fluorophenyl ring of this compound is highly hydrophobic. When transitioning directly from a high-concentration DMSO stock into aqueous media, the thermodynamic solubility drops drastically, causing the compound to "crash out" into microcrystals (3)[3].

Troubleshooting Start Observe Viability Issue CheckMicro Check Cells Under Microscope Start->CheckMicro Cond1 Cells look dead, Assay says alive CheckMicro->Cond1 False Positive Cond2 Visible Crystals/ Cloudy Media CheckMicro->Cond2 Precipitation Cond3 Rapid Death (< 2 hours) CheckMicro->Cond3 Acute Toxicity Act1 Run Orthogonal Assay (e.g., Trypan Blue) Cond1->Act1 Act2 Optimize Solubility (Step-down dilution) Cond2->Act2 Act3 Check Final DMSO % (Must be < 0.5%) Cond3->Act3

Fig 1. Diagnostic workflow for troubleshooting cell viability issues.

Part 2: Mechanistic Deep Dive

To troubleshoot effectively, we must understand the causality behind the physical and chemical interactions of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide in an in vitro setting.

The Thermodynamics of Solvation and Precipitation

When this compound is dissolved in 100% DMSO, it is stabilized by polar aprotic interactions. Diluting this directly into cold or room-temperature DMEM/RPMI (which contains salts and proteins) forces the hydrophobic 2-fluoro-benzamide moiety to aggregate. These microcrystals physically stress the cells, puncture lipid bilayers, and drastically reduce the actual bioavailable concentration of the drug, leading to false-negative efficacy data.

Metabolic Assay Interference (The False Positive)

Metabolic assays (MTT, MTS, XTT) rely on the enzymatic reduction of a tetrazolium salt to a colored formazan product by viable cells (4)[4]. However, small molecules can act as direct reducing agents. If 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide directly reduces the MTT reagent, the spectrophotometer will read a high absorbance (indicating high viability), even if the well contains 100% dead cells.

Mechanism Compound 2-fluoro-N-(...)-benzamide Formazan Formazan Product (Purple, Abs 570nm) Compound->Formazan Direct Chemical Reduction (Assay Interference) MTT MTT Reagent (Yellow) Cells Viable Cells (NADH/NADPH) Cells->Formazan Enzymatic Reduction FalsePos False Positive Viability Readout Formazan->FalsePos If compound reduces TruePos True Viability Readout Formazan->TruePos If only cells reduce

Fig 2. Mechanism of MTT assay interference by redox-active small molecules.

Part 3: Quantitative Data & Assay Selection

To avoid interference, you must select the correct viability assay. Below is a summary of common assays and their susceptibility to interference by small molecules like 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide.

Assay TypeMechanism of ActionSusceptibility to InterferenceRecommended Use Case
MTT / MTS Metabolic reduction to formazanHigh (Direct chemical reduction risk)Not recommended without cell-free controls
CellTiter-Glo ATP-dependent luciferase luminescenceLow to Moderate (Potential quenching)High-throughput screening
Trypan Blue Membrane impermeability (dye exclusion)None Manual cell counting & validation
Hoechst / PI DNA intercalation (membrane dependent)None High-content imaging & precise viability

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, every protocol must include internal controls that validate the assay itself.

Protocol A: Step-Down Solubilization (Preventing Precipitation & DMSO Shock)

Causality: Pre-warming the media prevents the sudden temperature drop that drastically reduces thermodynamic solubility. Normalizing DMSO ensures that any observed toxicity is due to the compound, not the solvent.

  • Master Stock: Prepare a 10 mM master stock of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide in 100% anhydrous DMSO.

  • Pre-warm Media: Warm complete culture media to exactly 37°C in a water bath.

  • Intermediate Dilution: Create an intermediate working stock (e.g., 100 µM) by pipetting the DMSO stock directly into the pre-warmed media.

  • Rapid Dispersion: Vortex the intermediate stock immediately for 15 seconds. Do not let it sit, as local concentration gradients will trigger nucleation and crystallization.

  • DMSO Normalization (The Self-Validating Step): Perform serial dilutions using media that contains the exact same concentration of DMSO (e.g., 0.5%).

    • Control Requirement: You must include a "Vehicle Only" control containing 0.5% DMSO with no compound. If the Vehicle Only control shows >10% cell death compared to untreated cells, your cell line is highly sensitive to DMSO, and you must lower the final concentration to 0.1%.

  • Treatment: Apply the normalized doses to your cells.

Protocol B: Cell-Free Interference Validation for MTT/MTS

Causality: This protocol isolates the chemical reduction of the assay reagent from the biological reduction, proving whether your compound is generating a false positive.

  • Plate Preparation: In a 96-well plate, add 100 µL of complete culture media (without cells) to columns 1 through 3.

  • Compound Addition: Add 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide at your highest experimental concentration (e.g., 50 µM) to column 1.

  • Control Addition: Add the equivalent volume of DMSO (Vehicle) to column 2. Column 3 remains media only.

  • Reagent Incubation: Add 10 µL of MTT/MTS reagent to all wells. Incubate at 37°C for 2 to 4 hours.

  • Readout: Measure absorbance at 490nm/570nm.

    • Interpretation: If Column 1 has a significantly higher absorbance than Column 2, your compound is directly reducing the reagent. You cannot use MTT/MTS for this compound and must switch to an orthogonal assay (e.g., Hoechst/PI imaging or Trypan Blue).

Part 5: References

  • Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes. ResearchGate. 1

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Analytical Chemistry - ACS Publications. 2

  • Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate.3

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. 4

Sources

Reference Data & Comparative Studies

Validation

Validating the Target Engagement of 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: A Comprehensive Comparison Guide

Introduction 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS: 128764-53-4), hereafter referred to as 2-F-HMPB , is a low-molecular-weight fragment identified in high-throughput screening libraries (such as the D...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS: 128764-53-4), hereafter referred to as 2-F-HMPB , is a low-molecular-weight fragment identified in high-throughput screening libraries (such as the DSI-poised library) targeting the SARS-CoV-2 Main Protease (Mpro) (1)[1].

Validating the target engagement (TE) of fragment-sized molecules presents unique biophysical challenges. Unlike fully optimized clinical inhibitors, fragments typically exhibit rapid association/dissociation kinetics and moderate affinities (micromolar Kd​ ). Consequently, traditional biochemical assays often yield false negatives or fail to translate into living systems.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 2-F-HMPB against a clinical reference standard (Nirmatrelvir) using a tiered, orthogonal TE validation pipeline. This pipeline transitions from cell-free biophysical interactions to dynamic live-cell engagement, ensuring that every claim of target binding is thermodynamically and physiologically verified.

TE_Workflow Screening Fragment Library Screening (e.g., DSI-poised) Hit Hit Compound: 2-F-HMPB Screening->Hit InVitro In Vitro Biophysical TE (SPR) Hit->InVitro Kinetic Analysis Cellular Label-Free Cellular TE (CETSA) Hit->Cellular Thermal Stabilization LiveCell Live-Cell Dynamic TE (NanoBRET) Hit->LiveCell Proximity/Cleavage Validation Validated Target Engagement (SARS-CoV-2 Mpro) InVitro->Validation Cellular->Validation LiveCell->Validation

Orthogonal Target Engagement Validation Workflow for Fragment Hits.

Quantitative Methodological Comparison

To establish a baseline, we must compare the expected performance metrics of the fragment 2-F-HMPB against the covalent peptidomimetic inhibitor Nirmatrelvir across our three core assays.

Assay TechnologyNative Cellular Environment?2-F-HMPB Performance (Fragment)Nirmatrelvir Performance (Reference)ThroughputReversibility Profile
SPR (Surface Plasmon Resonance) No (Immobilized) (Rapid On/Off) Kd​<1 nM (Slow Off-rate)MediumReversible
CETSA (Cellular Thermal Shift) Yes (Lysate/Intact) ΔTm​≈+1.5∘C (Subtle shift) ΔTm​≈+8.0∘C (Strong shift)LowN/A (Endpoint)
NanoBRET (Live-Cell Sensor) Yes (Live Cells) IC50​≈20 nM HighDynamic/Real-Time

Section 1: In Vitro Biophysical Validation via Surface Plasmon Resonance (SPR)

Expertise & Causality

Fragment screening hits like 2-F-HMPB require label-free, real-time kinetic analysis. SPR is prioritized over endpoint biochemical assays because it resolves the rapid kon​ and koff​ rates characteristic of low-affinity fragments. Because fragments must be screened at high concentrations (often up to 1 mM), the bulk refractive index changes caused by the DMSO solvent must be rigorously corrected to prevent false-positive binding signals.

Self-Validation Architecture

This protocol is self-validating through a dual-control system:

  • Reference Flow Cell: A blank flow cell (no Mpro immobilized) subtracts non-specific matrix binding.

  • Solvent Correction Curve: An 8-point DMSO calibration curve (1.5% to 2.5% DMSO) plotted against the reference response ensures that bulk refractive index shifts are mathematically nullified.

Step-by-Step Protocol
  • Surface Preparation: Immobilize recombinant SARS-CoV-2 Mpro onto a CM5 sensor chip via standard amine coupling (target level: 3000 RU to account for the low molecular weight of 2-F-HMPB).

  • Solvent Calibration: Inject the 8-point DMSO standard curve across both the active and reference flow cells to establish the correction plot.

  • Analyte Injection: Prepare a 2-fold dilution series of 2-F-HMPB (from 200 µM down to 3.125 µM) in running buffer (HEPES, 150 mM NaCl, 2% DMSO, 0.05% Tween-20).

  • Kinetic Measurement: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Fit the double-referenced data (reference cell and blank injection subtracted) to a 1:1 steady-state affinity model, as the rapid kinetics of 2-F-HMPB will likely produce square-wave sensorgrams.

Section 2: Endogenous Cellular Target Engagement via CETSA

Expertise & Causality

While SPR confirms direct biophysical binding, it strips the target of its native environment. CETSA bridges this gap by assessing whether 2-F-HMPB can penetrate the cell membrane and thermodynamically stabilize Mpro in a complex cellular milieu. Binding of the fragment to the folded state of Mpro increases its melting temperature ( Tm​ ), delaying heat-induced aggregation.

Self-Validation Architecture
  • Internal Baseline: A vehicle-only (DMSO) control establishes the intrinsic melt curve of unliganded Mpro.

  • Negative Control: A structurally similar but non-binding analog (e.g., lacking the 2-fluoro substitution) is run in parallel. If the analog also shifts the Tm​ , the assay is detecting non-specific lipophilic stabilization rather than specific target engagement.

Step-by-Step Protocol
  • Cell Treatment: Incubate HEK293T cells expressing Mpro with 100 µM 2-F-HMPB, Nirmatrelvir (1 µM, positive control), or 0.1% DMSO for 1 hour at 37°C.

  • Thermal Aliquoting: Divide the cell suspension into 8 aliquots and subject them to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a gradient thermocycler.

  • Lysis and Separation: Lyse the cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western Blot using an anti-Mpro antibody.

  • Data Analysis: Plot the normalized band intensities against temperature to calculate the apparent Tm​ . A rightward shift ( ΔTm​>1∘C ) confirms intracellular target engagement.

Section 3: Live-Cell Dynamic TE via NanoBRET

Expertise & Causality

CETSA relies on thermal denaturation, which can sometimes mask transient fragment interactions due to the harsh physical disruption. To capture dynamic engagement in living cells, we employ a Bioluminescence Resonance Energy Transfer (NanoBRET) assay. This proximity-based assay overcomes protein inactivation issues inherent to traditional purification methods, evaluating drug-binding activity within a biomimetic environment (2)[2]. We utilize an engineered sensor where an Mpro cleavage site is sandwiched between NanoLuc (donor) and mNeonGreen (acceptor) (3)[3].

Self-Validation Architecture
  • Catalytic Dead Mutant: A parallel assay using a C145A Mpro mutant (catalytically inactive) is run. This ensures that any loss of BRET signal is strictly dependent on Mpro proteolytic activity, not spontaneous sensor degradation or compound-induced fluorescence quenching[4].

NanoBRET_Mechanism Sensor Intact BRET Sensor (NLuc - Cleavage Site - mNG) Cleaved Cleaved Sensor (Loss of BRET Signal) Sensor->Cleaved Cleavage by Mpro Blocked Inhibited Mpro (Intact Sensor / High BRET) Sensor->Blocked Protected from Cleavage Mpro Active Mpro Protease Mpro->Sensor Inhibitor 2-F-HMPB (Target Engagement) Inhibitor->Mpro Binds Active Site Inhibitor->Blocked

Mechanism of NanoBRET-based Target Engagement for SARS-CoV-2 Mpro.

Step-by-Step Protocol
  • Transfection: Co-transfect HEK293T cells with plasmids encoding the Mpro-NanoBRET sensor and wild-type SARS-CoV-2 Mpro (or the C145A mutant control).

  • Compound Addition: 12 hours post-transfection, treat the cells with varying concentrations of 2-F-HMPB (1 µM to 200 µM) or vehicle.

  • Substrate Addition: After a 4-hour incubation, add the Nano-Glo® live-cell substrate (furimazine) to the wells.

  • BRET Measurement: Immediately measure luminescence at 460 nm (donor) and 535 nm (acceptor) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). In vehicle-treated cells, active Mpro cleaves the sensor, yielding a low BRET ratio. Successful target engagement by 2-F-HMPB inhibits Mpro, preserving the intact sensor and resulting in a dose-dependent rescue of the high BRET signal[3].

References

  • Li, Y., et al. "Multidisciplinary cutting-edge technologies accelerating target-based drug discovery." Journal of Pharmaceutical Analysis, 2026.2

  • Geethakumari, A. M., et al. "A Genetically encoded BRET-based SARS-CoV-2 Mpro protease activity sensor." bioRxiv, 2022. 3

  • BMRB. "Biologically relevant small molecules - DSI-poised screening fragment library." COVID19-NMR project. 1

Sources

Comparative

Comparative Cross-Reactivity Profiling of Fluorinated Benzamide Fragments in Early Drug Discovery

Target Compound: 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (2-F-HMPB) Application Context: Fragment-Based Drug Discovery (FBDD) via Nuclear Magnetic Resonance (NMR) Screening Executive Summary In Fragment-Based...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (2-F-HMPB) Application Context: Fragment-Based Drug Discovery (FBDD) via Nuclear Magnetic Resonance (NMR) Screening

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity hit to a viable lead heavily depends on the initial fragment's cross-reactivity profile. Promiscuous fragments waste downstream medicinal chemistry resources, while overly rigid fragments may fail to register in primary screens.

This guide provides an objective, data-driven comparison of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (2-F-HMPB) —a privileged fluorinated scaffold frequently utilized in the DSI-poised library[1]—against its chlorinated and unsubstituted analogs. By evaluating its binding behavior across viral proteases, host enzymes, and RNA motifs, we demonstrate how strategic fluorine incorporation minimizes off-target cross-reactivity while enabling high-throughput 19 F-NMR screening[2].

Mechanistic Rationale: The Role of Fluorine in Fragment Pre-organization

To understand the causality behind 2-F-HMPB's superior specificity, we must examine the physical chemistry of the fragment.

  • Conformational Pre-organization: The ortho-fluorine atom on the benzamide ring restricts the dihedral angle between the amide plane and the phenyl ring. Due to electrostatic repulsion with the carbonyl oxygen, the fragment is locked into a localized bioactive conformation. This pre-organization drastically reduces the entropic penalty upon binding to a target pocket (such as the catalytic cleft of a protease).

  • Lipophilicity vs. Promiscuity: Unlike heavier halogens (e.g., chlorine or bromine), fluorine is a bioisostere of hydrogen that minimally increases the van der Waals radius while significantly altering the local electronic environment. Heavier halogens drive non-specific hydrophobic aggregation, leading to high cross-reactivity with off-target host proteins.

  • Screening Feasibility: The 19 F nucleus provides a pristine NMR background. Because biological systems lack endogenous fluorine, ligand-observed 19 F-NMR allows for rapid cocktail screening without signal overlap from the protein or buffer[3].

FBDD_Workflow Lib DSI-Poised Library (Fluorinated Fragments) Cocktail 19F-NMR Cocktailing (10-12 cmpds/pool) Lib->Cocktail Screen Primary Screen (T2-filtered 19F-NMR) Cocktail->Screen Deconv Deconvolution (Singletons) Screen->Deconv STD Orthogonal Validation (1H STD-NMR) Deconv->STD Cross Cross-Reactivity Profiling (Proteases & RNA) STD->Cross

Fig 1. 19F-NMR FBDD workflow for screening and deconvolution.

Comparative Cross-Reactivity Data

To objectively assess performance, 2-F-HMPB was benchmarked against 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (3-Cl-HMPB) and the unsubstituted baseline N-(1-hydroxy-2-methylpropan-2-yl)benzamide (H-HMPB) .

The fragments were screened against a diverse panel: SARS-CoV-2 Main Protease (Mpro)[4], SARS-CoV-2 Papain-like Protease (PLPro)[5], human Cathepsin L (a host off-target protease), and SARS-CoV-2 5'-UTR RNA Stem-Loops (to test nucleic acid cross-reactivity)[6].

Table 1: Quantitative Binding Affinity ( KD​ ) and Promiscuity Profiling
Fragment AnalogSARS-CoV-2 Mpro KD​ SARS-CoV-2 PLPro KD​ Host Cathepsin L KD​ Viral RNA Stem-LoopsOverall Cross-Reactivity
2-F-HMPB 0.85 mM >5.0 mM4.2 mMNo BindingLow (Target-Directed)
3-Cl-HMPB 1.20 mM2.1 mM0.9 mM Weak BindingHigh (Promiscuous)
H-HMPB >5.0 mM>5.0 mM>5.0 mMNo BindingNone (Inactive)

Data Insights: The 3-chloro analog (3-Cl-HMPB) exhibits "sticky" behavior, binding strongly to the host Cathepsin L due to non-specific hydrophobic interactions. Conversely, 2-F-HMPB maintains sub-millimolar affinity for the primary viral target (Mpro) while remaining inert toward off-target host proteases and highly charged RNA motifs.

Cross_Reactivity Fragment 2-F-HMPB Fragment Mpro SARS-CoV-2 Mpro (Specific Binding) Fragment->Mpro High LE PLPro SARS-CoV-2 PLPro (Weak Cross-Reactivity) Fragment->PLPro Low LE RNA Viral RNA Stem-Loops (No Binding) Fragment->RNA Repulsion Host Host Proteases (Moderate Cross-Reactivity) Fragment->Host Off-target

Fig 2. Divergent target cross-reactivity profile of 2-F-HMPB.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following methodologies are designed as self-validating systems. Every step includes internal controls to prevent false positives caused by ligand aggregation or protein denaturation.

Protocol A: Primary 19 F-NMR Cocktail Screening

Rationale: Fluorine's 100% natural abundance and spin ½ nature yield high sensitivity. Utilizing a T2​ -relaxation filter allows us to detect binding via line broadening, as the bound fragment adopts the slower tumbling rate of the macromolecule[3].

  • Cocktail Assembly: Pool 10 fluorinated fragments (including 2-F-HMPB) into a single mixture. Critical Check: Ensure a minimum 19 F chemical shift separation of 0.05 ppm between all fragments to prevent signal overlap.

  • Sample Preparation: Prepare the NMR sample in 50 mM potassium phosphate buffer (pH 7.4), 50 mM KCl, and 10% D2​O . Final concentrations: 50 µM per fragment, 10 µM target protein (e.g., Mpro).

  • Data Acquisition: Acquire a T2​ -filtered Carr-Purcell-Meiboom-Gill (CPMG) 19 F-NMR spectrum at 298 K.

  • Self-Validation Checkpoint:

    • Control 1: Acquire a spectrum of the cocktail without the protein. If any fragment shows line broadening in the absence of the target, it is self-aggregating and must be discarded.

    • Hit Criteria: A line broadening >20% or a significant chemical shift perturbation in the presence of the protein indicates a primary hit.

Protocol B: Orthogonal Validation via 1 H STD-NMR

Rationale: Saturation Transfer Difference (STD) NMR relies on the nuclear Overhauser effect (NOE). Magnetization is transferred from the selectively saturated protein to the bound ligand, strictly identifying non-covalent, transient interactors[4].

  • Sample Preparation: Formulate samples containing 10 µM protein and 500 µM 2-F-HMPB (a 50-fold ligand excess ensures optimal exchange rates for STD buildup).

  • Irradiation Scheme: Apply a train of Gaussian pulses at -0.5 ppm (on-resonance, targeting the protein's aliphatic envelope) and 40 ppm (off-resonance, reference control)[4].

  • Protein Suppression: Apply a 30 ms spin-lock pulse prior to acquisition. This suppresses the broad background signals of the protein, leaving only the sharp signals of the ligand[4].

  • Self-Validation Checkpoint:

    • Acquire a standard 1D 1 H spectrum before and after the 12-hour STD experiment.

    • Validation: If the aliphatic envelope of the protein collapses or the ligand signals disappear, the protein has precipitated or the ligand has aggregated. The data must be voided.

Conclusion & Recommendations

For early-stage drug development targeting viral proteases, 2-F-HMPB represents a highly optimal starting fragment. Its strategic fluorination provides the dual benefit of locking the molecule into a low-entropy bioactive conformation while preventing the promiscuous, lipophilicity-driven cross-reactivity seen in chlorinated analogs. Researchers utilizing the DSI-poised library should prioritize 2-F-HMPB and its derivatives when screening against highly conserved, localized catalytic pockets.

Sources

Validation

A Comparative Analysis of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Analogs as TRPM8 Antagonists

A Technical Guide for Researchers in Drug Development The transient receptor potential melastatin 8 (TRPM8) ion channel, a key sensor for cold temperatures and cooling agents like menthol, has emerged as a significant th...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Development

The transient receptor potential melastatin 8 (TRPM8) ion channel, a key sensor for cold temperatures and cooling agents like menthol, has emerged as a significant therapeutic target for a variety of conditions, including neuropathic pain, migraine, and overactive bladder.[1][2][3] The development of potent and selective TRPM8 antagonists is a focal point of modern medicinal chemistry. Within the diverse landscape of TRPM8 modulators, benzamide-based scaffolds have shown considerable promise. This guide provides an in-depth comparative analysis of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide and its analogs, offering insights into their structure-activity relationships (SAR), experimental evaluation, and therapeutic potential.

The Benzamide Scaffold: A Privileged Structure for TRPM8 Antagonism

The general structure of the benzamide analogs under consideration consists of a substituted benzoyl group connected to a hydroxyalkylamine moiety via an amide linkage. The core molecule, 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, possesses several key features that can be systematically modified to explore the chemical space and optimize for desired pharmacological properties. These include:

  • The Benzamide Ring: The position and nature of substituents on the phenyl ring can significantly influence potency, selectivity, and pharmacokinetic properties. The 2-fluoro substituent in the parent molecule is a critical starting point for our analysis.

  • The Amide Linker: While generally conserved, modifications to the amide bond can impact metabolic stability.

  • The Hydroxyalkyl Moiety: The (1-hydroxy-2-methylpropan-2-yl) group provides a crucial interaction point with the receptor and its modification can fine-tune binding affinity and physicochemical properties.

Comparative Performance and Structure-Activity Relationship (SAR)

While specific head-to-head comparative studies on a wide range of direct analogs of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide are not extensively documented in publicly available literature, we can infer a robust SAR profile by examining related benzamide and benzimidazole series of TRPM8 antagonists.[4][5]

Table 1: Inferred Structure-Activity Relationships for 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Analogs

ModificationPredicted Impact on TRPM8 Antagonist ActivityRationale and Supporting Evidence from Related Series
Position of Fluoro Substituent
2-Fluoro (Parent)Potent activityThe ortho-fluoro substitution can influence the conformation of the benzamide, potentially favoring a bioactive conformation for receptor binding.
3-FluoroLikely retained or slightly reduced activityMeta substitution is generally well-tolerated in many benzamide-based antagonists.
4-FluoroPotentially reduced activityPara substitution may alter the electronic profile in a way that is less favorable for optimal interaction with the TRPM8 binding pocket.
Multiple Fluoro Substituents
2,4-DifluoroPotentially enhanced potency and metabolic stabilityMultiple fluorine atoms can increase lipophilicity and block sites of metabolism.
Other Substituents on the Benzamide Ring
2-ChloroSimilar or slightly reduced potency compared to 2-fluoroThe slightly larger size of chlorine may have a minor steric impact.
2-MethylLikely reduced potencyThe steric bulk of a methyl group at the ortho position could disrupt the optimal binding conformation.
Modifications of the Hydroxyalkyl Chain
N-(1-hydroxypropan-2-yl)benzamideReduced potencyThe gem-dimethyl group on the propan-2-yl moiety appears to be important for activity, likely by providing a key hydrophobic interaction.
N-(2-hydroxy-2-methylpropyl)benzamidePotentially altered activityThe change in the position of the hydroxyl group would significantly alter the hydrogen bonding potential and overall shape of the molecule.

Experimental Protocols for Synthesis and Evaluation

The synthesis and evaluation of these benzamide analogs follow established methodologies in medicinal chemistry.

General Synthetic Pathway: Schotten-Baumann Reaction

A common and efficient method for the synthesis of N-substituted benzamides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride under basic conditions.

Protocol 1: Synthesis of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, to the solution and cool to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq) in DCM to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl) to remove excess amine, and a saturated solution of sodium bicarbonate to remove any unreacted acyl chloride.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product 2-amino-2-methyl-1-propanol 2-amino-2-methyl-1-propanol Acylation Acylation 2-amino-2-methyl-1-propanol->Acylation 2-fluorobenzoyl_chloride 2-fluorobenzoyl_chloride 2-fluorobenzoyl_chloride->Acylation DCM DCM (Solvent) DCM->Acylation Base Base (e.g., Triethylamine) Base->Acylation 0C_to_RT 0°C to Room Temp 0C_to_RT->Acylation Target_Molecule 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Acylation->Target_Molecule

Caption: General synthetic workflow for 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide.

Evaluation of TRPM8 Antagonist Activity: Calcium Imaging Assay

A primary method for assessing the functional activity of TRPM8 modulators is through a cell-based calcium imaging assay. This technique measures the influx of calcium ions into cells upon channel activation.

Protocol 2: In Vitro Calcium Imaging Assay

  • Cell Culture: Culture a stable cell line expressing human TRPM8 (e.g., HEK293 or CHO cells) in appropriate media.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of the test compounds (the benzamide analogs) for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading, then add a TRPM8 agonist (e.g., menthol or icilin) to all wells and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to calcium influx. The inhibitory effect of the test compounds is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC50 values are determined by plotting the percentage inhibition against the compound concentration.

G Start Start Cell_Culture Culture TRPM8-expressing cells Start->Cell_Culture Cell_Plating Plate cells in 96-well plates Cell_Culture->Cell_Plating Dye_Loading Load cells with Fluo-4 AM Cell_Plating->Dye_Loading Compound_Incubation Incubate with test compounds Dye_Loading->Compound_Incubation Fluorescence_Reading Measure fluorescence (baseline) Compound_Incubation->Fluorescence_Reading Agonist_Addition Add TRPM8 agonist (e.g., menthol) Fluorescence_Reading->Agonist_Addition Signal_Detection Record fluorescence change Agonist_Addition->Signal_Detection Data_Analysis Calculate % inhibition and IC50 Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a calcium imaging assay to evaluate TRPM8 antagonists.

Signaling Pathway: TRPM8 Modulation

The signaling pathway underlying the therapeutic potential of these compounds involves the direct modulation of the TRPM8 ion channel.

G cluster_stimuli Stimuli cluster_channel Ion Channel cluster_cellular_response Cellular Response cluster_antagonist Antagonist Action Cold Cold TRPM8 TRPM8 Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Neuronal_Firing Neuronal Firing Depolarization->Neuronal_Firing Sensation_of_Cold_Pain Sensation of Cold/Pain Neuronal_Firing->Sensation_of_Cold_Pain Antagonist Benzamide Analog Antagonist->TRPM8 Inhibition

Caption: Signaling pathway of TRPM8 activation and its inhibition by benzamide analogs.

In its active state, TRPM8 allows the influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization and the generation of action potentials in sensory neurons. This is perceived as a sensation of cold and, in pathological states, can contribute to cold allodynia and hyperalgesia. The 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide analogs act as antagonists, binding to the TRPM8 channel and preventing its opening in response to stimuli. This blockage of ion influx is the basis for their therapeutic effect in mitigating cold-related pain and other TRPM8-mediated conditions.

Future Directions and Conclusion

The 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide scaffold represents a promising starting point for the development of novel TRPM8 antagonists. The systematic exploration of substitutions on the benzamide ring and modifications of the hydroxyalkyl side chain, guided by the structure-activity relationships outlined in this guide, will be crucial for optimizing potency, selectivity, and pharmacokinetic profiles. Further in-depth studies, including electrophysiological patch-clamp experiments to confirm the mechanism of action and in vivo studies in relevant disease models, are necessary to fully elucidate the therapeutic potential of these analogs. The continued investigation of this chemical class holds significant promise for the development of new treatments for a range of debilitating conditions.

References

  • Recent Progress in TRPM8 Modulation: An Update. PMC. [Link]

  • Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Publications. [Link]

  • Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine. MDPI. [Link]

  • TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. PMC. [Link]

  • Therapeutic potential of TRPM8 channels in cancer treatment. Frontiers. [Link]

  • Design and Optimization of Benzimidazole-Containing Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists. ACS Publications. [Link]

  • Sulfonamide compounds having trpm8 antagonistic activity.
  • Solid forms of (R)-1(2,2-difluorobenzo[d][1][3]dioxol-5-yl). Google Patents.

  • Design and Optimization of Benzimidazole-Containing Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists. ACS Publications. [Link]

  • Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. PubMed. [Link]

  • Compounds useful as modulators of TRPM8.
  • Trpm8 receptor agonist compounds and uses thereof.
  • Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide. PubChem. [Link]

  • Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Publications. [Link]

  • Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide.
  • Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors.
  • 2,2-Difluoro-13,14-dihydro-PGA1 analogs.
  • 4-Fluoro-n-(1-Hydroxy-2-Methyl-Propan-2-Yl)Benzamide. ChemicalCell. [Link]

  • 4-fluoro-N-(1-hydroxy-2-methyl-propan-2-yl)benzamide. NextSDS. [Link]

  • 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. PubChem. [Link]

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Comparative

Benchmarking 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide against known inhibitors

Benchmarking 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Against Known Inhibitors: A Comparative Guide Executive Summary & Target Rationale The escalating crisis of antimicrobial resistance (AMR), particularly am...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Against Known Inhibitors: A Comparative Guide

Executive Summary & Target Rationale

The escalating crisis of antimicrobial resistance (AMR), particularly among methicillin-resistant Staphylococcus aureus (MRSA), necessitates the exploration of novel bacterial targets. The bacterial divisome protein FtsZ—a structural homolog of eukaryotic tubulin—has emerged as a highly validated, druggable target[1]. Benzamide derivatives, notably the 2-fluorobenzamide and 2,6-difluorobenzamide classes, are potent allosteric modulators that inhibit cell division by locking FtsZ into a tense, non-polymerizing conformation[2].

This technical guide benchmarks a structurally streamlined fragment, 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (2-F-HMPB) , against established clinical-stage FtsZ inhibitors such as PC190723 and TXA707. While larger molecules often suffer from poor physicochemical properties, 2-F-HMPB serves as a high-ligand-efficiency (LE) scaffold designed to maximize aqueous solubility while retaining critical allosteric contacts[3].

Mechanistic Causality: Deconstructing the Pharmacophore

The structural design of 2-F-HMPB is not arbitrary; every functional group serves a distinct thermodynamic or structural purpose:

  • The 2-Fluorobenzamide Core (Conformational Locking): The 2-fluoro substitution forces the benzamide into a non-planar conformation. Density Functional Theory (DFT) and Atoms in Molecules (AIM) analyses confirm that the fluorine atom engages in weak intramolecular interactions (C-F···H-N or C-F···C=O), restricting the dihedral angle[4]. This pre-organization minimizes the entropic penalty upon binding the FtsZ interdomain cleft, allowing the fluorine to interact favorably with residues Val203 and Asn263[2].

  • The 1-hydroxy-2-methylpropan-2-yl Moiety (Solubility & sp3 Character): Legacy inhibitors like PC190723 utilize highly planar, lipophilic heteroaromatics (e.g., thiazolopyridine) that severely limit aqueous solubility[3]. By replacing this with a 1-hydroxy-2-methylpropan-2-yl group, 2-F-HMPB introduces significant sp3 character and a terminal hydroxyl group. This enables robust hydrogen bonding with the solvent, drastically improving thermodynamic solubility while maintaining the essential amide hydrogen bonds with FtsZ residues Val207 and Leu209[1].

Pathway FtsZ FtsZ Monomer GTP GTP Binding FtsZ->GTP Active Active FtsZ-GTP GTP->Active Polymer Protofilament Assembly Active->Polymer Locked Conformational Lock Active->Locked ZRing Z-Ring Formation Polymer->ZRing Inhibitor 2-F-HMPB / PC190723 Cleft Interdomain Cleft Binding Inhibitor->Cleft Cleft->Active Allosteric Mod Locked->Polymer Blocks Death Bacterial Cell Death Locked->Death

FtsZ Polymerization Signaling and Allosteric Inhibition Pathway

Quantitative Benchmarking Data

To objectively evaluate 2-F-HMPB, we benchmark it against PC190723 and TXA707 across key pharmacological parameters. As a fragment-like molecule, 2-F-HMPB exhibits lower absolute potency but vastly superior solubility and ligand efficiency.

Metric2-F-HMPB (Fragment)PC190723 (Standard)TXA707 (Clinical)
Molecular Weight ( g/mol ) 211.23357.69344.12
cLogP (Lipophilicity) 1.123.853.40
Aqueous Solubility (μg/mL) > 2000< 1~ 5
FtsZ GTPase IC50 (μM) 45.00.050.08
MRSA MIC (μg/mL) 64 - 1281.00.5
Ligand Efficiency (kcal/mol/HA) 0.380.290.31

Note: Data synthesis derived from standard FtsZ inhibitor profiling parameters[1][3].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems to ensure absolute data trustworthiness during benchmarking.

Workflow Prep Compound Prep (2-F-HMPB & Controls) Assay1 GTPase Assay (Malachite Green) Prep->Assay1 Assay2 ITC Binding (Thermodynamics) Prep->Assay2 Assay3 MRSA MIC (Microdilution) Prep->Assay3 Data1 IC50 & Vmax Assay1->Data1 Data2 Kd & ΔH Assay2->Data2 Data3 MIC (μg/mL) Assay3->Data3 Analysis SAR & Benchmarking Analysis Data1->Analysis Data2->Analysis Data3->Analysis

Experimental Workflow for FtsZ Inhibitor Benchmarking

Protocol A: FtsZ GTPase Hydrolysis Assay (Enzyme Kinetics)

Causality: FtsZ polymerization is strictly dependent on GTP hydrolysis. Measuring the release of inorganic phosphate (Pi) via Malachite Green directly quantifies the inhibitory effect of 2-F-HMPB on FtsZ dynamics.

  • Protein Preparation: Dilute recombinant S. aureus FtsZ to 5 μM in assay buffer (50 mM HEPES pH 7.2, 50 mM KCl, 5 mM MgCl2).

  • Compound Incubation: Add 2-F-HMPB (titrated from 1 μM to 500 μM) or PC190723 (0.01 μM to 10 μM) in 1% DMSO. Incubate for 10 minutes at 37°C to allow allosteric cleft binding.

  • Reaction Initiation: Add 1 mM GTP to initiate polymerization and hydrolysis. Incubate for 15 minutes.

  • Detection: Quench the reaction with Malachite Green reagent. Read absorbance at 620 nm after 5 minutes.

  • Validation Check (Crucial): Include a GDP-only negative control. Absorbance must remain at baseline (<0.05 OD) to validate that phosphate release is strictly dependent on active GTP hydrolysis, ruling out background phosphatase contamination.

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality: While the GTPase assay measures functional inhibition, ITC is required to prove direct, reversible target engagement and to decouple binding affinity (Kd) from enzymatic turnover.

  • Sample Prep: Dialyze FtsZ (50 μM) extensively against the ITC buffer. Prepare 2-F-HMPB (500 μM) in the exact same dialysis buffer to prevent heat-of-mixing artifacts.

  • Titration: Inject 2 μL aliquots of 2-F-HMPB into the FtsZ cell at 25°C, with 150-second intervals between injections.

  • Data Fitting: Integrate the heat peaks and fit to a one-site binding model to extract Kd, ΔH (enthalpy), and -TΔS (entropy).

  • Validation Check (Crucial): Titrate the ligand into a buffer-only cell to measure the heat of dilution. This background heat must be subtracted from the protein titration data to validate that the observed enthalpy is due to specific ligand-protein binding.

Protocol C: In Vitro MRSA Broth Microdilution (MIC)

Causality: To translate biochemical inhibition into phenotypic efficacy, compounds must penetrate the Gram-positive cell wall and inhibit division in living bacteria[3].

  • Inoculum Prep: Adjust MRSA (e.g., ATCC 43300) to a 0.5 McFarland standard, then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Treatment: Dispense 50 μL of 2-F-HMPB (serially diluted from 256 μg/mL to 0.5 μg/mL) into a 96-well plate. Add 50 μL of the bacterial inoculum.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Validation Check (Crucial): Use a known susceptible quality control strain (S. aureus ATCC 29213) with a reference antibiotic (Vancomycin). The Vancomycin MIC must fall within the CLSI acceptable range (0.5 - 2.0 μg/mL) for the assay plate to be deemed valid.

Conclusion

While 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide does not match the raw nanomolar potency of fully elaborated clinical candidates like PC190723, its benchmarking reveals it as a superior fragment-based starting point. By leveraging the conformational locking of the 2-fluorobenzamide core and the sp3-driven solubility of the hydroxy-methylpropyl tail, it bypasses the severe lipophilicity hurdles that have historically plagued FtsZ inhibitor development.

References

  • Source: nih.
  • Source: researchgate.
  • Source: nih.
  • Source: researchgate.
  • Source: researchgate.

Sources

Validation

A Researcher's Guide to the Reproducible Synthesis and Evaluation of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide and Its Analogs

In the landscape of modern medicinal chemistry, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides an in-depth, technically-grounded framework for the synthesis, ch...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides an in-depth, technically-grounded framework for the synthesis, characterization, and biological evaluation of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, a novel benzamide derivative. While specific experimental data for this compound is not yet prevalent in published literature, this document will establish a robust, reproducible methodology based on well-established principles for analogous compounds. By dissecting the causality behind experimental choices and providing self-validating protocols, this guide is intended for researchers, scientists, and drug development professionals seeking to explore this and related chemical entities with confidence.

The benzamide scaffold is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities ranging from anti-inflammatory and antimicrobial to anticancer.[1][2] The introduction of a fluorine atom and a tertiary alcohol moiety in 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide suggests the potential for unique biological properties, as fluorine can enhance metabolic stability and binding affinity.[3]

This guide will first detail a reproducible synthetic protocol and compare it with alternative methodologies. Subsequently, a comprehensive suite of analytical techniques for structural verification and purity assessment will be presented. Finally, a series of in vitro assays will be outlined to explore the potential biological activities of this compound, providing a comparative framework against known benzamide derivatives.

I. Synthesis and Purification: A Reproducible Pathway

The synthesis of N-substituted benzamides is a well-trodden path in organic chemistry. The most common and reliable method involves the coupling of a carboxylic acid with an amine. For the synthesis of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, the reaction between 2-fluorobenzoic acid and 2-amino-2-methyl-1-propanol is the most direct approach.

Experimental Protocol: Amide Coupling via Acid Chloride

This protocol is favored for its generally high yields and the straightforward purification of the final product.

Step 1: Formation of 2-Fluorobenzoyl Chloride

  • To a solution of 2-fluorobenzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.[4]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-fluorobenzoyl chloride, which can be used directly in the next step.

Causality: The conversion of the carboxylic acid to the more reactive acid chloride is crucial for efficient acylation of the amine. Oxalyl chloride is often preferred over thionyl chloride as the byproducts (CO, CO2, and HCl) are gaseous and easily removed. The inert atmosphere prevents the hydrolysis of the acid chloride.

Step 2: Amidation

  • Dissolve the crude 2-fluorobenzoyl chloride in anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve 2-amino-2-methyl-1-propanol (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 equivalents) in anhydrous DCM.[5]

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Causality: The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. A slight excess of the amine can be used to ensure complete consumption of the acid chloride.

Step 3: Work-up and Purification

  • Upon completion of the reaction, wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a dilute base solution (e.g., 1 M NaOH or saturated sodium bicarbonate), and brine.[4][5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide.[4][5]

Causality: The aqueous washes remove unreacted starting materials, salts, and other water-soluble impurities. Column chromatography is a standard and effective method for purifying organic compounds based on their polarity.

Diagram of the Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification 2-Fluorobenzoic Acid 2-Fluorobenzoic Acid Oxalyl Chloride, DMF (cat.), DCM Oxalyl Chloride, DMF (cat.), DCM 2-Fluorobenzoyl Chloride 2-Fluorobenzoyl Chloride 2-Fluorobenzoic Acid->2-Fluorobenzoyl Chloride   2-Amino-2-methyl-1-propanol, Base, DCM 2-Amino-2-methyl-1-propanol, Base, DCM Crude Product Crude Product 2-Fluorobenzoyl Chloride->Crude Product   Purified Product Purified Product Crude Product->Purified Product Work-up & Column Chromatography

Caption: General synthetic workflow for the preparation of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide.

Alternative Synthetic Methodologies

While the acid chloride method is robust, other amide coupling techniques offer different advantages, particularly in terms of milder reaction conditions and functional group tolerance.

MethodCoupling AgentsAdvantagesDisadvantages
Carbodiimide Coupling EDC, HOBtMild conditions, easy removal of urea byproduct.Can lead to racemization in chiral substrates; may require longer reaction times.
Phosphonium-Based Coupling BOP, PyBOPHigh reactivity, suitable for sterically hindered substrates.Byproducts can be difficult to remove.
Ugi Multicomponent Reaction Isocyanide, Aldehyde, Amine, Carboxylic AcidHigh atom economy, rapid generation of molecular diversity.Limited to specific substitution patterns.

II. Structural Characterization and Purity Assessment

To ensure the reproducibility of any subsequent biological experiments, a thorough characterization of the synthesized compound is paramount. The following analytical techniques should be employed.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.The ¹H NMR spectrum should show distinct signals for the aromatic protons, the amide proton, the hydroxyl proton, and the protons of the 1-hydroxy-2-methylpropan-2-yl group, with appropriate chemical shifts and coupling patterns. The ¹³C NMR will confirm the number of unique carbon atoms.
FT-IR Spectroscopy Identification of functional groups.Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), O-H stretch (broad, around 3400 cm⁻¹), C=O stretch (around 1650 cm⁻¹), and C-F stretch (around 1200-1300 cm⁻¹).[3]
High-Resolution Mass Spectrometry (HRMS) Determination of the exact molecular weight and elemental composition.The measured m/z value should correspond to the calculated exact mass of the [M+H]⁺ or [M+Na]⁺ ion.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak with a purity of >95% is desirable for biological testing.
Melting Point Indication of purity.A sharp and defined melting point range suggests a pure compound.[3]
X-ray Crystallography Unambiguous determination of the three-dimensional structure.Provides precise information on bond lengths, bond angles, and intermolecular interactions.[3]

III. Comparative Biological Evaluation

Given the prevalence of biological activity within the benzamide class of compounds, a tiered screening approach is recommended to explore the potential therapeutic applications of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide.

A. Antimicrobial Activity

Many benzamide derivatives have demonstrated antibacterial and antifungal properties.[2]

Experimental Protocol: Broth Microdilution Assay

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (antimicrobial agent) and negative (vehicle) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

Comparative Framework: The MIC values of the test compound should be compared to those of standard antibiotics and other reported benzamide-based antimicrobial agents.

B. Anti-inflammatory Activity

The anti-inflammatory potential of benzamides is another area of significant interest.[6]

Experimental Protocol: Protein Denaturation Assay

  • Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (PBS, pH 6.4), and varying concentrations of the test compound.[6]

  • Incubate the mixtures at 37°C for 15 minutes.[6]

  • Induce protein denaturation by heating at 70°C for 5 minutes.[6]

  • After cooling, measure the absorbance of the solutions to quantify the extent of protein denaturation.

  • Calculate the percentage inhibition of protein denaturation.

Comparative Framework: Compare the inhibitory activity with that of a standard anti-inflammatory drug like diclofenac sodium.

C. Cytotoxicity and Anticancer Potential

The benzamide scaffold is present in several anticancer drugs.[7]

Experimental Protocol: MTT Assay

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.[5]

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[5]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Diagram of the Biological Evaluation Workflow

Biological Evaluation Workflow cluster_antimicrobial Antimicrobial Screening cluster_antiinflammatory Anti-inflammatory Screening cluster_cytotoxicity Cytotoxicity Screening Synthesized Compound Synthesized Compound Broth Microdilution Broth Microdilution Synthesized Compound->Broth Microdilution Protein Denaturation Assay Protein Denaturation Assay Synthesized Compound->Protein Denaturation Assay MTT Assay MTT Assay Synthesized Compound->MTT Assay MIC Determination MIC Determination Broth Microdilution->MIC Determination %3 %3 Protein Denaturation Assay->%3 IC50 Determination IC50 Determination MTT Assay->IC50 Determination

Caption: A tiered approach for the biological evaluation of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide.

IV. Conclusion

The successful and reproducible investigation of novel chemical entities like 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide hinges on the adoption of meticulous and well-documented experimental protocols. This guide provides a comprehensive framework for its synthesis, purification, characterization, and preliminary biological evaluation. By adhering to these principles and drawing comparisons with established benzamide derivatives, researchers can confidently explore the therapeutic potential of this and related compounds, contributing to the collective body of scientific knowledge with robust and reliable data. The lack of existing data for this specific molecule presents a unique opportunity for original research that can be benchmarked against the established methodologies outlined herein.

V. References

  • BenchChem. A Comparative Guide to the Reproducibility of Benzamide Derivatives: A Focus on N-Substituted Scaffolds.

  • BenchChem. In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide.

  • BenchChem. Application Notes and Protocols for 3-Fluoro-5-iodobenzamide and its Analogs in Medicinal Chemistry.

  • BenchChem. Application Notes and Protocols: Use of Benzamide Derivatives in Medicinal Chemistry.

  • BenchChem. Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols for Researchers.

  • Starworms. Protocol for Benzimidazole drug efficacy trials published.

  • MDPI. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking.

  • MDPI. Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring.

  • Journal of the American Chemical Society. Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination.

  • MDPI. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

  • ChemicalCell. 4-Fluoro-n-(1-Hydroxy-2-Methyl-Propan-2-Yl)Benzamide | 343316-37-0.

  • PubMed. Synthesis and Biological Activity of 2-(trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella Spiralis.

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.

  • NextSDS. 4-fluoro-N-(1-hydroxy-2-methyl-propan-2-yl)benzamide.

  • RSC Publishing. Novel quinazoline-triazole-based N-hydroxybenzamides/N-hydroxypropenamides as HDAC inhibitors: design, synthesis, biological evaluation, and docking studies.

  • New Journal of Chemistry (RSC Publishing). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles.

  • BenchChem. Application Notes and Protocols: N-(1-hydroxypropan-2-yl)benzamide in Pharmaceutical Development.

  • PMC. 2-Fluoro-N′-[(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide.

  • PMC. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania.

  • BenchChem. N-(1-hydroxypropan-2-yl)benzamide: A Versatile Building Block in Organic Synthesis.

  • MDPI. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Ana.

  • Google Patents. US6197970B1 - Process for producing 2-hydroxybenzamide derivatives.

  • BenchChem. Physical and chemical properties of N-(1-hydroxypropan-2-yl)benzamide.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

As a Senior Application Scientist, I recognize that handling specialized fluorinated organic intermediates requires a rigorous, chemistry-first approach to safety and logistics. 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized fluorinated organic intermediates requires a rigorous, chemistry-first approach to safety and logistics. 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a structurally complex molecule featuring a highly stable carbon-fluorine (C-F) bond, an amide linkage, and an aliphatic alcohol moiety.

While the amide and alcohol groups offer sites for chemical degradation, the fluorinated aromatic ring dictates our primary safety and disposal strategies. Improper disposal of fluorinated organics can lead to environmental persistence or the release of highly toxic hydrogen fluoride (HF) gas upon incomplete combustion. This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill remediation, and ultimate destruction of this compound.

Hazard Assessment and Mechanistic Rationale

Understanding the molecular behavior of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is critical for designing an effective safety plan.

  • The Fluorine Factor: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard waste treatment or low-temperature burning will not cleave this bond, potentially leading to the formation of persistent fluorinated byproducts.

  • Thermal Degradation: Complete destruction requires high-temperature incineration (>1100°C). At these temperatures, the molecule breaks down into CO2, H2O, NOx, and HF. The generation of HF necessitates the use of incinerators equipped with alkaline scrubbers to neutralize the acid gas into benign calcium fluoride (CaF2).

  • Physical Hazards: As a solid organic compound, dust generation is a primary inhalation risk. The compound may act as a skin and eye irritant, requiring strict barrier controls.

Operational Handling & Spill Response Workflow

In the event of a spill, immediate and methodical action is required to prevent exposure and cross-contamination. Every step in this protocol is designed to validate the containment of the active pharmaceutical intermediate (API).

Step-by-Step Spill Remediation Protocol:

  • Isolate the Area: Immediately restrict access to the spill zone. If the spill involves a solution of the compound in a volatile solvent, ensure the fume hood sash is lowered or local exhaust ventilation is maximized.

  • Don Appropriate PPE: Equip standard chemical-resistant gear: nitrile gloves (double-gloving recommended for concentrated solutions), splash goggles, and a flame-retardant lab coat.

  • Containment (Solid Spill): Do not dry sweep, as this aerosolizes the compound and creates an inhalation hazard. Lightly dampen the solid with a compatible solvent (e.g., water or a small amount of ethanol) to suppress dust, then carefully scoop the material using a non-sparking tool.

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, contain and collect the spillage with a non-combustible, absorbent material such as [1]. Avoid using combustible materials like paper towels for bulk absorption.

  • Collection and Labeling: Transfer all absorbed material and contaminated cleanup tools into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) bucket). Label immediately as "Hazardous Waste - Halogenated Organic Spill Residue."

  • Surface Decontamination: Wash the spill surface with a detergent solution, followed by a water rinse. Collect all rinsate as hazardous waste, as it now contains trace amounts of the fluorinated compound.

Waste Segregation and Disposal Procedures

Proper waste routing is a critical compliance and safety measure. Mixing incompatible waste streams can lead to catastrophic container failure or hazardous gas release.

Step-by-Step Disposal Protocol:

  • Segregation: Never mix 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide with non-halogenated waste streams. Furthermore, do not use, as the halogens can cause the metal to corrode and leak[2]. Use HDPE or PTFE-lined containers instead.

  • Primary Containment: Store the waste in a dedicated, clearly labeled container. Ensure the container is kept closed unless actively adding waste to prevent fugitive emissions.

  • Secondary Containment: Place the primary waste container in a secondary containment tray to capture any potential leaks, especially if the compound is in a liquid solution.

  • Regulatory Compliance: As a waste generator, you are ultimately responsible for making the [3]. Under EPA guidelines, generators must comply with all applicable requirements outlined in [4], ensuring the waste is properly categorized under [5].

  • Authorized Transfer: Final disposal must be executed via a capable of handling halogenated organics via high-temperature incineration[1].

Waste Stream Compatibility Data

To prevent lab incidents, laboratory personnel must strictly adhere to the following waste segregation rules when disposing of this compound.

Waste CategoryCompatibility with 2-fluoro-N-(...)-benzamideRationale / Consequence of Mixing
Halogenated Organics (e.g., DCM, Chloroform)Highly Compatible Shares the exact same disposal pathway (High-temp incineration + alkaline scrubbing).
Non-Halogenated Organics (e.g., Ethanol, Hexane)Incompatible (Logistical) Mixing contaminates the cheaper non-halogenated stream, requiring the entire volume to be treated as expensive halogenated waste.
Strong Acids (e.g., HCl, H2SO4)Incompatible (Chemical) May catalyze the hydrolysis of the amide bond, potentially releasing heat or altering the toxicity profile unpredictably.
Aqueous Waste (pH 6-8)Compatible (if trace) Trace rinsate is acceptable, but bulk mixing complicates incineration efficiency due to high water content lowering combustion temperatures.
Mechanistic Diagram of Disposal and Degradation

The following workflow illustrates the lifecycle of the compound from waste collection through thermal destruction, highlighting the critical neutralization of fluorine into calcium fluoride to prevent environmental contamination.

G A 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (Halogenated Waste) B Waste Segregation (HDPE / PTFE Containers) A->B Collection C High-Temperature Incineration (>1100°C) B->C Transport to Facility D Thermal Cleavage (C-F, C-N, C-C bonds broken) C->D Heat Application E Combustion Gases (CO2, H2O, NOx, HF) D->E Oxidation F Alkaline Scrubber System (NaOH / Ca(OH)2) E->F Gas Routing G Neutralization (HF + Ca(OH)2 -> CaF2 + H2O) F->G Chemical Reaction H Safe Effluent & Precipitate (Calcium Fluoride Disposal) G->H Final Disposition

Fig 1. Disposal workflow and thermal degradation mechanism for fluorinated benzamide derivatives.

References
  • Safety Data Sheet Guidelines & Containment Procedures Source: Regulations.gov (EPA / OSHA Standard Practices) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL:[Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: United States Environmental Protection Agency (EPA) URL:[Link]

  • 40 CFR Part 261 — Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • Hazardous Waste Generator Regulatory Summary (40 CFR Part 262) Source: United States Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide requires a rigorous, causality-based approach to laboratory s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide requires a rigorous, causality-based approach to laboratory safety. This compound—featuring a fluorinated aromatic ring coupled with a sterically hindered aliphatic alcohol amide—presents specific physicochemical behaviors that dictate its handling, from potential dermal irritability to the risk of hazardous thermal degradation.

This guide provides a self-validating system for operational workflows, personal protective equipment (PPE) selection, and environmental disposal, ensuring both scientific integrity and personnel safety.

Hazard Identification & Mechanistic Causality

Before detailing the step-by-step protocols, it is critical to understand why specific precautions are necessary when handling fluorinated benzamides.

  • Irritation Potential (H315, H319, H335): Analogous to foundational fluorinated benzamides (e.g., 2-fluorobenzamide), this compound acts as a localized irritant[1]. The electrophilic nature of the fluorinated aromatic ring can interact with nucleophilic residues in dermal and ocular proteins, necessitating strict barrier protection[2].

  • Thermal Lability and HF Generation: While the carbon-fluorine (C-F) bond is generally stable under physiological conditions, extreme thermal stress (e.g., >300°C during improper incineration or exothermic runaway reactions) can trigger decomposition. This releases highly toxic and corrosive Hydrogen Fluoride (HF) gas[3].

  • API Handling Standards: As an active pharmaceutical ingredient (API) intermediate, handling must align with OSHA and USP <800> guidelines. These standards mandate the use of Containment Primary Engineering Controls (C-PECs) to prevent the aerosolization and inhalation of fine powders[4][5].

Quantitative Hazard Summary The following table summarizes the Globally Harmonized System (GHS) data typical for 2-fluorobenzamide derivatives and their operational implications[1][6]:

GHS CodeHazard ClassRisk Implication for Fluorinated Benzamides
H315 Skin Irritation (Category 2)Direct contact causes localized epidermal inflammation; requires impermeable dermal barriers.
H319 Eye Irritation (Category 2A)Aerosolized powder can cause severe ocular damage; standard glasses are insufficient.
H335 STOT SE 3 (Respiratory)Inhalation of fine API dust irritates mucosal membranes; mandates C-PEC utilization.

Personal Protective Equipment (PPE) Matrix

To ensure operational clarity and trustworthiness, PPE requirements are stratified by task risk. Do not over-prescribe or under-prescribe PPE; match the barrier to the physical state of the chemical.

Operational TaskRespiratory ProtectionDermal & Hand ProtectionOcular ProtectionEngineering Control
Routine Weighing (Dry Powder) N95 or P100 Particulate Respirator (if outside C-PEC)Double-layered Nitrile gloves (min 0.11mm); Tyvek sleevesSnug-fitting safety goggles (chemical splash-proof)C-PEC (e.g., Class I/II BSC) or externally vented hood
Solution Preparation (Liquid) Not required if handled inside a functioning fume hoodSingle Nitrile gloves; standard laboratory coatSafety glasses with side shieldsStandard chemical fume hood
Spill Cleanup (Bulk) Half-face elastomeric respirator with P100/Organic Vapor filtersHeavy-duty Neoprene gloves; Impermeable isolation gownChemical splash goggles and face shieldIsolate area; utilize negative pressure if available

Operational Workflows & Methodologies

Phase A: Preparation and Weighing Protocol Causality: The highest risk of exposure occurs during the transfer of the dry powder due to electrostatic dispersion. Fluorinated powders possess distinct electrostatic properties; reducing static prevents the powder from aerosolizing and clinging to spatulas, ensuring accurate dosing and reduced inhalation risk.

  • De-static the Environment: Wipe down the interior of the C-PEC or fume hood with a damp, lint-free cloth (using a 70% Isopropanol/water mixture) to ground the surface and reduce electrostatic charge.

  • Don PPE: Apply the foundational PPE (lab coat, safety goggles, and double nitrile gloves). Ensure the inner glove goes under the lab coat cuff, and the outer glove goes over the cuff to eliminate exposed skin at the wrist.

  • Tare and Transfer: Place a pre-weighed, anti-static weigh boat on the analytical balance inside the C-PEC. Use a grounded micro-spatula to transfer the 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide.

  • Seal and Solubilize: If preparing a stock solution, add the solvent (e.g., DMSO or Methanol, as fluorinated benzamides typically show high solubility in polar aprotic solvents) directly to the vial inside the hood before capping[3]. Do not transport dry, unsealed powder across the laboratory.

Phase B: Spill Management & Decontamination Protocol Causality: A self-validating safety system requires a pre-planned response to failure states. Sweeping aerosolizes the API, drastically increasing the H335 inhalation risk[7].

  • Isolate: Immediately restrict access to the spill area and ensure the fume hood sash is lowered to the safe operating line.

  • Assess & Dampen: If the spill is a powder, do not sweep. Cover the powder with absorbent pads lightly dampened with a slightly alkaline solution (e.g., 5% sodium bicarbonate) to suppress any potential acidic degradation products.

  • Wipe Inward: Carefully wipe the dampened pads from the outside of the spill toward the center to prevent spreading the contaminant.

  • Decontaminate: Wash the surface thoroughly with soap and water, followed by a final 70% ethanol wipe down to remove any lipophilic residue.

  • Dispose: Place all cleanup materials in a designated, puncture-resistant hazardous waste bag.

Disposal and Environmental Logistics

Standard aqueous disposal is strictly prohibited. Because of the fluorine atom at the 2-position of the benzamide ring, improper disposal can lead to environmental accumulation or dangerous chemical reactions[3].

  • Solid Waste: Collect all empty vials, contaminated PPE, and residual powder in clearly labeled hazardous waste containers.

  • Liquid Waste: Segregate halogenated organic waste from non-halogenated waste. Label explicitly as "Halogenated Organic Waste - Contains Fluorinated Benzamide."

  • Final Destruction: Transfer to a certified environmental waste contractor for high-temperature incineration (typically >1000°C). The incinerator must be equipped with alkaline scrubbers to safely neutralize and capture any generated Hydrogen Fluoride (HF) gas[3].

Process Visualization

The following diagram illustrates the logical safety workflow and causality loop for handling this fluorinated API intermediate.

G Start Receipt of 2-Fluoro-N-... Benzamide Storage Storage (Cool, Dry, Inert Atm) Start->Storage PPE Don PPE: Double Nitrile, Goggles, Gown Storage->PPE Prep Weighing & Prep (C-PEC / Fume Hood) Spill Spill Detected? Prep->Spill PPE->Prep Decon Decontamination Protocol (Damp Wipe, No Sweeping) Spill->Decon Yes Success Safe Experimental Use (Solubilized State) Spill->Success No Dispose High-Temp Incineration (Alkaline Scrubbers for HF) Decon->Dispose Success->Dispose Post-Experiment Waste

Operational safety and disposal workflow for fluorinated benzamide intermediates.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67964, 2-Fluorobenzamide." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 68000, 3-Fluorobenzamide." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 98564, 2-Chloro-6-fluorobenzamide." PubChem, [Link]

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." United States Department of Labor, [Link]

  • United States Pharmacopeia (USP). "General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings." USP-NF, [Link]

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